2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone
Description
Properties
Molecular Formula |
C16H14O6 |
|---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
(2S)-5,7-dihydroxy-2-(2-hydroxyphenyl)-8-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O6/c1-21-15-12(20)6-10(18)14-11(19)7-13(22-16(14)15)8-4-2-3-5-9(8)17/h2-6,13,17-18,20H,7H2,1H3/t13-/m0/s1 |
InChI Key |
URBNKMKLIWQQRO-ZDUSSCGKSA-N |
Isomeric SMILES |
COC1=C(C=C(C2=C1O[C@@H](CC2=O)C3=CC=CC=C3O)O)O |
Canonical SMILES |
COC1=C(C=C(C2=C1OC(CC2=O)C3=CC=CC=C3O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone: Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the flavanone (B1672756) 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone, a naturally occurring phenolic compound. The primary documented natural source of this flavanone is the root of Scutellaria baicalensis Georgi (Baikal skullcap), a plant with a long history of use in traditional medicine.[1][2] This document details the known natural occurrences of this compound, outlines a generalized experimental protocol for its extraction and isolation, and explores its potential biological activities, drawing inferences from closely related compounds due to the limited specific research on the target molecule. The guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel flavonoids.
Natural Sources
This compound is a flavonoid that has been isolated from the roots of Scutellaria baicalensis, a member of the Lamiaceae family.[1][2] This plant is a significant source of various flavonoids, with baicalin, wogonoside, baicalein, and wogonin (B1683318) being the most abundant.[3][4] While the presence of this compound in Scutellaria baicalensis is confirmed, there is a notable lack of quantitative data in the currently available scientific literature regarding its specific concentration in the plant material. The focus of most quantitative analyses has been on the more predominant flavonoids.
Table 1: Documented Natural Source of this compound
| Plant Species | Family | Plant Part |
| Scutellaria baicalensis Georgi | Lamiaceae | Root |
Experimental Protocols: Extraction and Isolation
General Workflow for Extraction and Isolation
The following diagram outlines a typical experimental workflow for the isolation of flavonoids from Scutellaria baicalensis root.
Detailed Methodologies
2.2.1. Plant Material Preparation:
-
Obtain dried roots of Scutellaria baicalensis.
-
Grind the dried roots into a coarse powder (approximately 20-40 mesh).
-
Dry the powder in an oven at 50-60°C to a constant weight to remove residual moisture.
2.2.2. Solvent Extraction:
-
Macerate the dried root powder in methanol (MeOH) at a solid-to-solvent ratio of 1:10 (w/v) at room temperature for 24-72 hours with occasional agitation.
-
Filter the extract through cheesecloth followed by filter paper (e.g., Whatman No. 1).
-
Repeat the extraction process two to three times with fresh solvent to ensure exhaustive extraction.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude methanolic extract.
2.2.3. Liquid-Liquid Partitioning:
-
Suspend the crude methanolic extract in a mixture of water and methanol (e.g., 9:1 v/v).
-
Perform successive liquid-liquid partitioning with solvents of increasing polarity.
-
First, partition against n-hexane to remove non-polar compounds such as lipids and chlorophylls.
-
Next, partition the aqueous methanolic layer against chloroform (CHCl₃) and then ethyl acetate (EtOAc). Flavanones are typically enriched in the ethyl acetate fraction.
-
2.2.4. Chromatographic Purification:
-
Silica Gel Column Chromatography:
-
Subject the dried ethyl acetate fraction to column chromatography on a silica gel (60-120 mesh) column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualizing under UV light (254 nm and 365 nm).
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing the target compound.
-
Further purify the enriched fraction using preparative HPLC on a C18 column.
-
Use a mobile phase consisting of a gradient of acetonitrile (B52724) and water, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape.
-
Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.
-
2.2.5. Structure Elucidation:
-
Confirm the identity and purity of the isolated compound using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
Biological Activity and Signaling Pathways
Direct research on the biological activities and associated signaling pathways of this compound is limited. However, studies on structurally similar flavonoids provide insights into its potential therapeutic effects.
Potential Neuroprotective Effects
A study on the structurally related compound, (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, isolated from Abacopteris penangiana, has demonstrated significant neuroprotective effects. This compound was shown to protect PC12 cells from dopamine-induced toxicity and improve cognitive performance in mice.[6] The underlying mechanism was linked to the upregulation of brain-derived neurotrophic factor (BDNF) and the phosphorylation of the cAMP-response element-binding protein (CREB).[6] Given the structural similarity, it is plausible that this compound may exert similar neuroprotective activities through the modulation of the CREB signaling pathway.
The proposed signaling pathway for the neuroprotective effects of a structurally similar flavanone is depicted below.
Conclusion
This compound is a flavanone of interest found in the roots of Scutellaria baicalensis. While its presence is documented, further research is required to quantify its concentration in its natural source and to develop specific and optimized isolation protocols. Based on evidence from structurally related compounds, this flavanone holds potential for neuroprotective activities, possibly through the modulation of the CREB signaling pathway. This technical guide serves as a foundational resource for researchers and drug development professionals, highlighting the current knowledge and identifying key areas for future investigation into the therapeutic applications of this natural product.
References
- 1. The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (2',5,7-三羟基-8-甲氧基黄烷酮) - 仅供科研 | 天然产物 | MCE [medchemexpress.cn]
- 3. benchchem.com [benchchem.com]
- 4. public.magnet.fsu.edu [public.magnet.fsu.edu]
- 5. Neurotrophic effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone: promotion of neurite outgrowth via cAMP/PKA/CREB pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Bioactivity Screening of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone is a flavonoid compound that has been isolated from medicinal plants such as those belonging to the Scutellaria genus.[1][2] Flavonoids as a class are known to possess a wide range of biological activities, and compounds with similar structures to this compound have demonstrated potential antioxidant, anti-inflammatory, and anticancer properties. This guide provides a framework for the bioactivity screening of this specific flavanone, including detailed experimental protocols for key assays and a discussion of potential signaling pathways involved. While specific quantitative bioactivity data for this compound is not extensively available in public literature, this document serves as a comprehensive resource for researchers aiming to investigate its therapeutic potential.
Data Presentation
Quantitative data from bioactivity screening is crucial for comparing the potency of a compound across different assays and against reference compounds. The following tables are structured to present such data clearly.
Table 1: Antioxidant Activity Data
| Assay Type | Test Concentration(s) | % Inhibition | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |
| DPPH Radical Scavenging | Data not available | Data not available | Data not available | Ascorbic Acid / Trolox | Data not available |
| ABTS Radical Scavenging | Data not available | Data not available | Data not available | Ascorbic Acid / Trolox | Data not available |
| Ferric Reducing Antioxidant Power (FRAP) | Data not available | Data not available | Data not available | FeSO₄ | Data not available |
Table 2: Anti-inflammatory Activity Data
| Assay Type | Cell Line | Test Concentration(s) | % Inhibition of NO Production | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |
| Nitric Oxide (NO) Inhibition (Griess Assay) | RAW 264.7 / BV2 | Data not available | Data not available | Data not available | L-NAME / Dexamethasone | Data not available |
| COX-2 Inhibition | Data not available | Data not available | Data not available | Data not available | Celecoxib | Data not available |
Table 3: Cytotoxic Activity Data
| Cell Line | Histology | Test Concentration(s) | % Cell Viability | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |
| e.g., MCF-7 | Breast Adenocarcinoma | Data not available | Data not available | Data not available | Doxorubicin | Data not available |
| e.g., A549 | Lung Carcinoma | Data not available | Data not available | Data not available | Doxorubicin | Data not available |
| e.g., HCT116 | Colon Carcinoma | Data not available | Data not available | Data not available | Doxorubicin | Data not available |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of bioactivity screening results.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[3][4][5][6]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (spectrophotometric grade)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.
-
Sample Preparation: Dissolve this compound in the same solvent as the DPPH solution to create a stock solution. Prepare a series of dilutions from the stock solution.
-
Assay:
-
In a 96-well plate, add a specific volume of each sample dilution to the wells.
-
Add an equal volume of the DPPH solution to each well.
-
Include a blank (solvent only) and a positive control (ascorbic acid or Trolox) at various concentrations.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3][4]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[4][6]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay determines the ability of the compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7. The amount of nitrite (B80452), a stable product of NO, is measured using the Griess reagent.[7][8]
Materials:
-
RAW 264.7 macrophage cells
-
This compound
-
Lipopolysaccharide (LPS)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plate
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a positive control (e.g., dexamethasone) and a vehicle control.
-
-
Nitrite Measurement:
-
After incubation, collect the cell culture supernatant.
-
In a new 96-well plate, mix an equal volume of the supernatant with Griess Reagent (prepared by mixing equal volumes of Part A and Part B immediately before use).
-
Incubate at room temperature for 10-15 minutes.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Calculation: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Cytotoxic Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[9]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO) or Sodium dodecyl sulfate (B86663) (SDS)
-
Complete cell culture medium
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed the desired cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate for a further 15 minutes to 4 hours, with shaking, until the crystals are fully dissolved.
-
-
Measurement: Measure the absorbance at a wavelength of 490-570 nm.
-
Calculation: Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value, the concentration that inhibits 50% of cell growth, is determined from the dose-response curve.
Potential Signaling Pathways
Based on the known activities of structurally related flavonoids, this compound may exert its anti-inflammatory effects by modulating key signaling pathways. One such plausible pathway is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade.
In response to pro-inflammatory stimuli like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2). Methoxyflavonoids have been shown to suppress the expression of iNOS.[10][11][12] It is hypothesized that this compound could potentially inhibit a step in this pathway, thereby reducing the production of inflammatory mediators.
References
- 1. This compound (2',5,7-三羟基-8-甲氧基黄烷酮) - 仅供科研 | 天然产物 | MCE [medchemexpress.cn]
- 2. go.drugbank.com [go.drugbank.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. DPPH Radical Scavenging Assay [mdpi.com]
- 7. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTT (Assay protocol [protocols.io]
- 10. Suppressive effects of methoxyflavonoids isolated from Kaempferia parviflora on inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-Hydroxy-3,6,7,8,3'4'-hexamethoxyflavone inhibits nitric oxide production in lipopolysaccharide-stimulated BV2 microglia via NF-κB suppression and Nrf-2-dependent heme oxygenase-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential: A Technical Guide to the Core Mechanism of Action of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental studies detailing the specific mechanism of action of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone are limited in publicly available scientific literature. This guide, therefore, presents a hypothesized mechanism of action based on the well-documented biological activities of structurally related flavonoids, particularly those isolated from Scutellaria species, the natural source of this compound. The information herein is intended to provide a foundational understanding and guide future research endeavors.
Introduction
This compound is a flavonoid compound isolated from the roots of Scutellaria species, a genus of flowering plants used extensively in traditional medicine. Flavonoids as a class are renowned for their diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. The specific structural arrangement of hydroxyl and methoxy (B1213986) groups on the flavanone (B1672756) backbone of this compound suggests its potential to modulate multiple cellular signaling pathways implicated in various disease states.
Core Hypothesized Mechanisms of Action
Based on the activities of analogous flavonoids, the primary mechanisms of action of this compound are likely centered around the modulation of inflammatory cascades, oxidative stress, and cell survival pathways.
Anti-inflammatory Activity
Flavonoids are well-established as potent anti-inflammatory agents. Their mechanisms often involve the inhibition of key pro-inflammatory enzymes and transcription factors.
-
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: By inhibiting these enzymes, flavonoids can reduce the production of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation and pain.
-
Downregulation of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Many flavonoids have been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory cytokines and chemokines such as TNF-α, IL-1β, and IL-6.
Antioxidant Activity
The antioxidant properties of flavonoids stem from their ability to scavenge free radicals and chelate metal ions involved in reactive oxygen species (ROS) production.
-
Direct Radical Scavenging: The hydroxyl groups on the flavonoid structure can donate a hydrogen atom to neutralize free radicals.
-
Upregulation of Antioxidant Enzymes: Some flavonoids can enhance the expression of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) through the activation of the Nrf2 signaling pathway.
Neuroprotective Effects
The anti-inflammatory and antioxidant properties of flavonoids contribute significantly to their neuroprotective potential. By mitigating oxidative stress and inflammation in the central nervous system, these compounds can protect neurons from damage in models of neurodegenerative diseases and ischemic injury.
Anticancer Activity
The anticancer effects of flavonoids are often multi-faceted, involving the induction of apoptosis, inhibition of cell proliferation, and prevention of angiogenesis.
-
Induction of Apoptosis: Flavonoids can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints.
Quantitative Data from Structurally Similar Flavonoids
To provide a quantitative perspective, the following table summarizes the biological activities of flavonoids with structural similarities to this compound. It is important to note that these values are for related compounds and should be considered as indicative of the potential activity of the target molecule.
| Compound Name | Biological Activity | Assay System | Quantitative Data (e.g., IC50) | Reference |
| Baicalein | Anti-inflammatory | LPS-stimulated RAW 264.7 cells | IC50 for NO production: ~15 µM | [1] |
| Wogonin | Anticancer | Human leukemia U937 cells | IC50 for cell viability: ~20 µM | [1] |
| (2S)-5,2',5'-trihydroxy-7-methoxyflavanone | Neuroprotective | Dopamine-induced toxicity in PC12 cells | Effective concentration: 3-20 µM | [2] |
| 5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone | ABCG2 Inhibition | NCI-H460 cells | IC50: 6.6 µM | [3] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways likely modulated by this compound based on the known actions of related flavonoids.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Caption: Postulated activation of the Nrf2 antioxidant response pathway.
Experimental Protocols
Detailed experimental methodologies are crucial for the validation of the hypothesized mechanisms of action. Below are representative protocols for key assays.
Determination of Anti-inflammatory Activity in RAW 264.7 Macrophages
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Nitric Oxide (NO) Assay:
-
Cells are seeded in a 96-well plate and pre-treated with varying concentrations of this compound for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
The concentration of nitrite (B80452) in the culture supernatant is measured as an indicator of NO production using the Griess reagent.
-
-
Cytokine Measurement (ELISA):
-
Cell culture supernatants from the NO assay are collected.
-
The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis for NF-κB Pathway Proteins:
-
Cells are treated as described above for shorter time points (e.g., 30-60 minutes).
-
Nuclear and cytoplasmic protein extracts are prepared.
-
The expression and phosphorylation status of key NF-κB pathway proteins (e.g., IκBα, p65) are analyzed by Western blotting using specific antibodies.
-
Evaluation of Antioxidant Capacity
-
DPPH Radical Scavenging Assay:
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.
-
Varying concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark, and the absorbance is measured at 517 nm. The percentage of radical scavenging activity is calculated.
-
-
Cellular Antioxidant Activity (CAA) Assay:
-
Human hepatocarcinoma HepG2 cells are seeded in a 96-well plate.
-
Cells are incubated with the test compound and a fluorescent probe (DCFH-DA).
-
Oxidative stress is induced by adding a peroxyl radical generator (AAPH).
-
The fluorescence is measured over time, and the CAA value is calculated.
-
Conclusion and Future Directions
While direct evidence is currently lacking, the structural features of this compound and the known biological activities of related flavonoids strongly suggest its potential as a multi-target therapeutic agent. Its hypothesized anti-inflammatory, antioxidant, neuroprotective, and anticancer effects warrant further investigation.
Future research should focus on:
-
In vitro and in vivo studies to confirm the specific molecular targets and signaling pathways modulated by this compound.
-
Pharmacokinetic and pharmacodynamic studies to assess its bioavailability and in vivo efficacy.
-
Structure-activity relationship (SAR) studies to identify key structural motifs responsible for its biological activities and to guide the design of more potent analogs.
The comprehensive investigation of this compound holds significant promise for the development of novel therapeutics for a range of human diseases.
References
In-Depth Technical Guide: Pharmacological Properties of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of the Pharmacological Properties of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone and Related Compounds
Executive Summary
This technical guide addresses the pharmacological properties of the flavanone (B1672756) this compound. Extensive literature review indicates that while this specific compound, also known as Scutevulin, has been isolated from Scutellaria species, detailed pharmacological studies, including quantitative data, specific experimental protocols, and defined signaling pathways, are not available in the current body of scientific literature.[1]
Consequently, this whitepaper provides a comprehensive overview of the known pharmacological activities of the Scutellaria genus, from which this compound is derived. The genus is a rich source of bioactive flavonoids with significant therapeutic potential.[2][3] This document summarizes the general anti-inflammatory, antioxidant, neuroprotective, and cytotoxic properties attributed to flavanones from Scutellaria, which may provide a predictive framework for the potential bioactivity of the subject compound.
Introduction to Flavanones from Scutellaria
The genus Scutellaria, commonly known as skullcaps, is renowned in traditional medicine for its wide array of therapeutic uses.[2] The pharmacological effects of Scutellaria extracts are largely attributed to their high concentration of flavonoids.[2][3][4] These compounds, including flavones and flavanones, have been the subject of extensive research for their potential applications in treating a variety of diseases. The primary bioactive flavonoids identified in Scutellaria baicalensis, a well-studied species, include baicalin, wogonoside, baicalein, and wogonin.[3]
The general pharmacological activities of flavonoids derived from Scutellaria include:
Given that this compound is a constituent of Scutellaria, it is plausible that it shares some of these pharmacological properties. However, without direct experimental evidence, its specific activities and potency remain undetermined.
General Pharmacological Properties of Scutellaria Flavonoids
Anti-inflammatory Activity
Flavonoids from Scutellaria baicalensis have demonstrated significant anti-inflammatory properties.[3] Studies on RAW 264.7 macrophages have shown that flavonoids from this plant can inhibit the production of pro-inflammatory mediators.[11][12]
-
Mechanism of Action: The anti-inflammatory effects are often mediated through the downregulation of the NF-κB and MAPK signaling pathways.[11][12] These pathways are central to the inflammatory response, and their inhibition leads to a decrease in the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[12]
Antioxidant Activity
Extracts from Scutellaria species have been shown to possess potent antioxidant properties.[4][6] These effects are crucial in mitigating oxidative stress, which is implicated in a wide range of pathological conditions.
-
Mechanism of Action: The antioxidant activity of Scutellaria flavonoids is attributed to their ability to scavenge free radicals and reduce lipid peroxidation.[6] For instance, ethanolic extracts of Scutellaria lateriflora have been shown to scavenge DPPH radicals and reduce reactive oxygen species (ROS) in mouse brain homogenates.[6]
Neuroprotective Effects
A significant area of research for Scutellaria flavonoids is their potential in neuroprotection.[6][7][8][13] Extracts and isolated compounds have shown promise in protecting neuronal cells from various insults.
-
Mechanism of Action: The neuroprotective effects are often linked to the antioxidant and anti-inflammatory properties of the flavonoids.[6][13] For example, total flavonoids from Scutellaria baicalensis have been shown to protect against cerebral ischemia-reperfusion injury in animal models by reducing malondialdehyde (MDA) content and increasing superoxide (B77818) dismutase (SOD) activity in brain tissue.[7] Furthermore, these flavonoids have been observed to have neuroprotective effects on dopaminergic neurons in models of Parkinson's disease.[14]
Cytotoxic Activity
Certain flavonoids isolated from Scutellaria indica have exhibited cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.[9] The anticancer properties of Scutellaria flavones like wogonin, baicalein, and scutellarein (B1681691) are often linked to their ability to induce autophagy in cancer cells.[10]
Data on a Structurally Related Flavanone: (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone
While specific data for this compound is lacking, a study on the closely related compound (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF) , isolated from Abacopteris penangiana, provides valuable insights into the potential activities of this structural class.[15] It is important to note that this is a different molecule, and its properties cannot be directly extrapolated.
Neuroprotective Effects of (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone
This related flavanone has demonstrated neuroprotective effects in both in vitro and in vivo models of oxidative stress-induced neurodegeneration.[15]
Table 1: In Vitro Neuroprotective Effects of (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone [15]
| Cell Line | Insult | Concentration Range | Observed Effect |
| PC12 cells | Dopamine-induced toxicity | 3-20 μM | Decreased toxicity and attenuated redox imbalance |
Table 2: In Vivo Neuroprotective Effects of (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone [15]
| Animal Model | Treatment | Dosage | Duration | Observed Effect |
| D-galactose treated mice | Intraperitoneal injection | 4 or 8 mg/kg/day | 2 weeks | Improved behavioral performance in Morris water maze test |
Signaling Pathway of (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone
The neuroprotective effects of this related flavanone are associated with the modulation of specific signaling pathways.[15]
Experimental Protocols for (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone Studies[15]
-
In Vitro Dopamine-Induced Toxicity in PC12 Cells:
-
PC12 cells were pre-incubated with varying concentrations of the flavanone (3-20 μM) for 24 hours.
-
Dopamine was then added to induce toxicity.
-
Cell viability and redox balance (GSH/GSSG ratio) were assessed.
-
-
In Vivo D-galactose-Induced Neurodegeneration Model:
-
Mice were treated with D-galactose to induce a model of aging and neurodegeneration.
-
The flavanone was administered daily via intraperitoneal injection (4 or 8 mg/kg) for two weeks.
-
Behavioral performance was evaluated using the Morris water maze test.
-
Following the behavioral tests, hippocampal tissue was collected for biochemical analysis, including Western blotting for AP-1, BDNF, and phosphorylated CREB, and measurement of the GSH/GSSG ratio.
-
Conclusion and Future Directions
Future research should focus on:
-
Isolation and Purification: Obtaining sufficient quantities of this compound for comprehensive biological evaluation.
-
In Vitro Screening: Assessing the cytotoxic, anti-inflammatory, antioxidant, and neuroprotective potential of the pure compound in relevant cell-based assays.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this flavanone.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in appropriate animal models of disease.
Such studies will be crucial in determining whether this compound holds promise as a novel therapeutic agent.
References
- 1. pinellinutraceuticals.com [pinellinutraceuticals.com]
- 2. Phytochemical Profiling and Bio-Potentiality of Genus Scutellaria: Biomedical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [Pharmacological effects of flavonoids from Scutellaria baicalensis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-oxidative and DNA protecting effects of flavonoids-rich Scutellaria lateriflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effect of flavonoids from Scutellaria baicalensis Georgi on cerebral ischemia injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repositorium.uminho.pt [repositorium.uminho.pt]
- 9. Cytotoxic flavonoids from Scutellaria indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Effect of total flavonoids from Scutellaria baicalensis on dopaminergic neurons in the substantia nigra - PMC [pmc.ncbi.nlm.nih.gov]
- 15. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data and Experimental Protocols for 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone, a flavanone (B1672756) isolated from the roots of Scutellaria baicalensis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics, alongside the experimental protocols utilized for data acquisition.
Spectroscopic Data
The structural elucidation of this compound was accomplished through extensive spectroscopic analysis. The following tables summarize the ¹H NMR, ¹³C NMR, and mass spectrometry data.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CD₃OD)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 2 | 5.59 | dd | 12.5, 3.0 |
| 3a | 3.12 | dd | 17.0, 12.5 |
| 3b | 2.82 | dd | 17.0, 3.0 |
| 6 | 6.16 | s | |
| 3' | 7.15 | ddd | 8.0, 7.5, 1.5 |
| 4' | 6.91 | dd | 8.0, 1.0 |
| 5' | 6.85 | td | 7.5, 1.0 |
| 6' | 7.23 | dd | 7.5, 1.5 |
| 8-OCH₃ | 3.89 | s |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CD₃OD)
| Position | δ (ppm) |
| 2 | 77.8 |
| 3 | 44.1 |
| 4 | 197.9 |
| 5 | 164.3 |
| 6 | 96.1 |
| 7 | 165.4 |
| 8 | 131.9 |
| 9 | 162.9 |
| 10 | 103.8 |
| 1' | 128.2 |
| 2' | 155.9 |
| 3' | 116.8 |
| 4' | 121.3 |
| 5' | 119.8 |
| 6' | 130.2 |
| 8-OCH₃ | 60.7 |
Table 3: Mass Spectrometry Data
| Technique | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| ESI-MS | Positive | 303.0863 | 167, 137 |
Experimental Protocols
The acquisition of the spectroscopic data was performed using standard, validated methodologies for the analysis of flavonoid compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra were recorded on a Bruker AVANCE 500 spectrometer. The sample was dissolved in methanol-d₄ (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak. Coupling constants (J) are reported in Hertz (Hz). Standard pulse sequences were utilized for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.
Workflow for NMR Data Acquisition and Analysis:
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
High-resolution mass spectra were obtained on a Waters Xevo G2-S QTOF mass spectrometer with an electrospray ionization (ESI) source. The analysis was conducted in positive ion mode. The sample was introduced via infusion or coupled with liquid chromatography.
Logical Flow of Mass Spectrometry Analysis:
Caption: Logical flow of mass spectrometry analysis for flavonoids.
Signaling Pathway Context (Hypothetical)
Flavonoids are known to interact with various cellular signaling pathways. While the specific pathways modulated by this compound are a subject of ongoing research, a hypothetical interaction with a generic kinase signaling pathway is depicted below.
Caption: Hypothetical interaction with a kinase signaling pathway.
Antiviral Activity of 5,7,4'-Trihydroxy-8-methoxyflavone Against Influenza Virus: A Technical Overview
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide details the antiviral properties of the flavonoid 5,7,4'-trihydroxy-8-methoxyflavone (F36) against the influenza virus. While the initial focus of this report was intended to be 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone, a thorough review of existing scientific literature revealed a lack of specific studies on its anti-influenza activity. However, significant research is available for the structurally related compound, 5,7,4'-trihydroxy-8-methoxyflavone, which is presented herein. This document summarizes key quantitative data, outlines experimental methodologies, and illustrates the proposed mechanism of action.
Quantitative Antiviral Activity
The antiviral efficacy of 5,7,4'-trihydroxy-8-methoxyflavone (F36) has been evaluated in cell culture models. The compound has demonstrated a dose-dependent inhibition of influenza virus replication.
| Parameter | Virus Strain(s) | Cell Line | Value | Reference |
| 50% Inhibition | Influenza A/Guizhou/54/89 (H3N2), Influenza B/Ibaraki/2/85 | MDCK | 20 µM | [1] |
| 90% Inhibition | Influenza A/Guizhou/54/89 (H3N2), Influenza B/Ibaraki/2/85 | MDCK | 40 µM | [1] |
| Virus Titer Reduction | Influenza A/PR/8/34 (H1N1) | MDCK | 11 µM (for one-tenth reduction) | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the antiviral activity of 5,7,4'-trihydroxy-8-methoxyflavone.
Single-Cycle Replication Assay
This assay determines the effect of a compound on a single round of viral replication.
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in culture plates and grown to confluence.
-
Virus Adsorption: The cell monolayer is washed, and influenza virus (e.g., A/PR/8/34 at a multiplicity of infection of 10 PFU/cell) is adsorbed to the cells for 1 hour at 4°C to allow attachment but prevent entry.[2]
-
Infection and Treatment: The virus inoculum is removed, and the cells are washed and incubated at 37°C in a medium containing various concentrations of 5,7,4'-trihydroxy-8-methoxyflavone.
-
Virus Quantification: At different time points post-infection (e.g., 4, 6, 8, 12 hours), the culture supernatant is collected to measure the amount of released virus.[1][2] The cell-associated virus can also be quantified by measuring sialidase activity.[1][2] Viral titers are determined by plaque assay or other standard methods.
Membrane Fusion Assay
This assay investigates the compound's ability to interfere with the fusion of the viral envelope with the host cell membrane.
-
Liposome Preparation: Liposomes containing bovine brain mixed gangliosides are prepared to mimic the host cell membrane.
-
Fusion Induction: Influenza virus is mixed with the liposomes in the presence or absence of the test compound (e.g., 120 µM of F36).[1] The pH of the mixture is lowered to 5.0 to induce the conformational changes in the viral hemagglutinin (HA) protein that trigger membrane fusion.[2]
-
Fusion Assessment: The extent of fusion is measured, often using a fluorescence-based assay where the mixing of lipid membranes results in a detectable signal.
In Vivo Antiviral Activity in Mice
Animal models are used to evaluate the therapeutic potential of the compound.
-
Animal Model: BALB/c mice are commonly used for influenza research.
-
Virus Inoculation: Mice are intranasally inoculated with a mouse-adapted influenza virus strain (e.g., A/Guizhou/54/89).[1][3]
-
Compound Administration: 5,7,4'-trihydroxy-8-methoxyflavone is administered intranasally. One described regimen involved multiple doses (totaling 3.5 mg/kg) given from 18 hours before to 54 hours after virus infection.[1] In another study, the compound (0.5 mg/kg) was administered with hydroxypropyl cellulose (B213188) (HPC) as a drug delivery system to enhance its deposition in the nasal and broncho-alveolar cavities.[3]
-
Efficacy Evaluation: The proliferation of the virus in the lungs and nasal cavities is measured at specific time points post-infection to determine the antiviral effect of the treatment.[1][3]
Mechanism of Action
Studies suggest that 5,7,4'-trihydroxy-8-methoxyflavone inhibits influenza virus replication primarily by targeting the early stages of the viral life cycle, specifically the fusion of the viral envelope with the endosomal/lysosomal membrane.[1][2] The compound did not significantly affect viral hemagglutination or the activity of the viral RNA-dependent RNA polymerase in vitro.[1]
Signaling Pathway of Influenza Virus Entry and Proposed Inhibition by 5,7,4'-Trihydroxy-8-methoxyflavone
The following diagram illustrates the entry process of the influenza virus and the proposed point of intervention by 5,7,4'-trihydroxy-8-methoxyflavone.
Caption: Proposed mechanism of action of 5,7,4'-Trihydroxy-8-methoxyflavone.
Experimental Workflow for In Vivo Antiviral Activity Assessment
The diagram below outlines the general workflow for evaluating the in vivo efficacy of an antiviral compound against influenza virus in a mouse model.
Caption: General workflow for in vivo antiviral studies in mice.
References
- 1. Antiviral activity of plant flavonoid, 5,7,4'-trihydroxy-8-methoxyflavone, from the roots of Scutellaria baicalensis against influenza A (H3N2) and B viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action of the anti-influenza virus activity of plant flavonoid, 5,7,4'-trihydroxy-8-methoxyflavone, from the roots of Scutellaria baicalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of in vivo anti-influenza virus activity of 5,7,4'-trihydroxy-8-methoxyflavone by drug delivery system using hydroxypropyl cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Neuroprotective Effects of (2S)-5,2',5'-Trihydroxy-7-methoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Initial searches for "2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone" yielded limited specific data on its neuroprotective properties. However, a structurally similar compound, (2S)-5,2',5'-Trihydroxy-7-methoxyflavanone (TMF) , has been the subject of research in this area. This guide will focus on the documented neuroprotective effects of TMF, a natural product isolated from Abacopteris penangiana. It is plausible that the initial query contained a minor structural ambiguity, and the information presented herein on TMF is likely of significant interest to researchers investigating neuroprotective flavonoids.
Introduction
(2S)-5,2',5'-Trihydroxy-7-methoxyflavanone (TMF) is a flavonoid that has demonstrated notable neuroprotective activities in both in vitro and in vivo models of neurodegeneration.[1] Flavonoids, a class of polyphenolic compounds, are widely recognized for their antioxidant and anti-inflammatory properties, which are thought to contribute to their beneficial effects on neuronal health.[2][3][4] TMF, in particular, has been shown to mitigate oxidative stress and modulate key signaling pathways involved in neuronal survival and cognitive function, positioning it as a promising candidate for further investigation in the context of neurodegenerative diseases.[1]
This technical guide provides a comprehensive overview of the neuroprotective effects of TMF, including quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the neuroprotective effects of TMF.
Table 2.1: In Vitro Neuroprotective Effects of TMF on Dopamine-Induced Toxicity in PC12 Cells[1]
| Concentration of TMF (µM) | Cell Viability (%) |
| 3 | Data not specified, but showed a decrease in toxicity |
| 10 | Data not specified, but showed a decrease in toxicity |
| 20 | Data not specified, but showed a decrease in toxicity |
Note: The primary study states that preincubation with TMF (3-20 µM) for 24 hours decreased dopamine-induced toxicity in PC12 cells, but does not provide specific percentage values for cell viability at each concentration.
Table 2.2: In Vivo Effects of TMF on Behavioral Performance in D-galactose-Treated Mice[1]
| Treatment Group | Escape Latency in Morris Water Maze |
| D-galactose Model | Significantly longer than control |
| TMF (4 mg/kg/day, i.p.) | Significantly shorter than D-galactose model |
| TMF (8 mg/kg/day, i.p.) | Significantly shorter than D-galactose model |
Note: The study indicates significant improvement in behavioral performance, but specific time values for escape latency are not provided in the abstract.
Table 2.3: Biochemical Effects of TMF in the Hippocampus of D-galactose-Treated Mice[1]
| Analyte | Effect of TMF Treatment |
| AP-1 (activator protein-1) activation | Inhibited |
| BDNF (brain-derived neurotrophic factor) level | Upregulated |
| GSH/GSSG ratio | Increased |
| CREB (cAMP-response element-binding protein) phosphorylation | Increased |
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted to evaluate the neuroprotective effects of TMF.
In Vitro Model: Dopamine-Induced Neurotoxicity in PC12 Cells
This protocol describes the establishment of a cell-based model of neurotoxicity to assess the protective effects of TMF.
-
Cell Culture:
-
Neurotoxicity Induction and TMF Treatment:
-
PC12 cells are seeded in 96-well plates at a suitable density.
-
After cell adherence, the culture medium is replaced with a medium containing varying concentrations of TMF (e.g., 3-20 µM) and incubated for 24 hours.[1]
-
Following pre-incubation with TMF, dopamine (B1211576) is added to the culture medium to induce neurotoxicity. The final concentration of dopamine and the incubation time should be optimized to induce a significant but not complete cell death (e.g., 50% reduction in viability).
-
Control wells should include cells treated with vehicle only, dopamine only, and TMF only.
-
-
Assessment of Cell Viability (MTT Assay):
-
After the treatment period, the culture medium is removed.
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a period that allows for the formation of formazan (B1609692) crystals (typically 2-4 hours).
-
The MTT solution is then removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
In Vivo Model: D-galactose-Induced Aging in Mice
This protocol outlines the creation of an in vivo model of accelerated aging to evaluate the neuroprotective and cognitive-enhancing effects of TMF.
-
Animal Model:
-
Male or female mice (e.g., C57BL/6J) of a specific age and weight are used.
-
Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
D-galactose is administered daily via subcutaneous or intraperitoneal injection at a specified dose (e.g., 100-1000 mg/kg) for a duration of several weeks (e.g., 2-8 weeks) to induce an aging-like phenotype.[1][6][7][8]
-
-
TMF Administration:
-
TMF is dissolved in a suitable vehicle and administered to the mice, typically via intraperitoneal injection, at specified doses (e.g., 4 or 8 mg/kg/day) for the duration of the study.[1]
-
The control group receives the vehicle only.
-
Behavioral Assessment: Morris Water Maze
The Morris Water Maze is a widely used test to assess spatial learning and memory in rodents.
-
Apparatus:
-
A large circular pool is filled with water made opaque with a non-toxic substance (e.g., non-fat dry milk or white tempera paint).[9]
-
An escape platform is submerged just below the water surface in one of the four quadrants of the pool.
-
Visual cues are placed around the room to serve as spatial references for the animals.[9]
-
-
Procedure:
-
Acquisition Phase: Mice undergo several trials per day for consecutive days. In each trial, the mouse is placed in the water at a different starting position and allowed to swim until it finds the hidden platform. The time taken to find the platform (escape latency) is recorded.[10] If the mouse fails to find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it.[11][12]
-
Probe Trial: After the acquisition phase, the platform is removed from the pool, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of memory retention.[9][13]
-
Biochemical Assays
-
Western Blot for CREB Phosphorylation:
-
Protein Extraction: Hippocampal tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[14]
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[15][16]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated CREB (p-CREB). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software. The levels of p-CREB are typically normalized to the total CREB levels.[17][18]
-
-
GSH/GSSG Ratio Assay:
-
Sample Preparation: Hippocampal tissue is processed to separate reduced glutathione (B108866) (GSH) and oxidized glutathione (GSSG). This often involves treating an aliquot of the sample with a reagent that blocks GSH, allowing for the specific measurement of GSSG.
-
Assay Procedure: Commercially available kits are typically used for this assay. The principle often involves an enzymatic recycling method where glutathione reductase reduces GSSG to GSH in the presence of NADPH. The rate of a colorimetric or fluorometric reaction is then proportional to the total glutathione concentration.[19][20][21]
-
Calculation: The GSH concentration is determined by subtracting the GSSG concentration from the total glutathione concentration. The GSH/GSSG ratio is then calculated.
-
-
BDNF ELISA:
-
Sample Preparation: Hippocampal tissue is homogenized, and the supernatant is collected for analysis.
-
ELISA Procedure: A quantitative sandwich enzyme-linked immunosorbent assay (ELISA) is performed using a commercial kit. The wells of a microplate are coated with a capture antibody specific for BDNF. Samples and standards are added to the wells, followed by a detection antibody conjugated to an enzyme (e.g., HRP). A substrate is then added, and the resulting colorimetric reaction is measured using a microplate reader.[2][3][22][23][24] The concentration of BDNF in the samples is determined by comparison to a standard curve.
-
-
AP-1 Activity Assay:
-
Principle: Activator protein-1 (AP-1) is a transcription factor, and its activity is often measured using a reporter gene assay.
-
Procedure: Cells are co-transfected with a reporter plasmid containing AP-1 binding sites upstream of a luciferase gene and a control plasmid (e.g., expressing Renilla luciferase for normalization). After treatment with the test compound, cell lysates are prepared, and the luciferase activity is measured using a luminometer.[25][26][27][28][29] An increase or decrease in luciferase activity reflects a change in AP-1 transcriptional activity.
-
Visualizations: Signaling Pathways and Workflows
Proposed Neuroprotective Signaling Pathway of TMF
Caption: Proposed signaling pathway for the neuroprotective effects of TMF.
Experimental Workflow for In Vivo Neuroprotection Study
References
- 1. D-galactose-induced aging model and animal experiments [bio-protocol.org]
- 2. raybiotech.com [raybiotech.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. d-galactose-induced aging mouse: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
- 8. D-Galactose Effectiveness in Modeling Aging and Therapeutic Antioxidant Treatment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mmpc.org [mmpc.org]
- 12. jove.com [jove.com]
- 13. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 14. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. researchgate.net [researchgate.net]
- 19. abcam.com [abcam.com]
- 20. abcam.com [abcam.com]
- 21. eaglebio.com [eaglebio.com]
- 22. biogot.com [biogot.com]
- 23. denovobiolabs.com [denovobiolabs.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. AP1 activity assay [bio-protocol.org]
- 26. indigobiosciences.com [indigobiosciences.com]
- 27. researchgate.net [researchgate.net]
- 28. indigobiosciences.com [indigobiosciences.com]
- 29. caymanchem.com [caymanchem.com]
Unveiling the GABAA Receptor Binding Affinity of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the binding affinity of the flavanone (B1672756), 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone, for the γ-aminobutyric acid type A (GABAA) receptor, a critical target in neuropharmacology. While direct quantitative binding data for this specific flavanone is not extensively available in public literature, this document provides a comprehensive overview based on structurally related compounds, established experimental protocols for assessing flavonoid-GABAA receptor interactions, and the known signaling pathways involved. This guide serves as a valuable resource for researchers investigating the therapeutic potential of novel flavonoids as modulators of the GABAA receptor.
Quantitative Binding Affinity Data of Structurally Related Flavonoids
To contextualize the potential binding affinity of this compound, the following table summarizes the binding data for structurally analogous flavonoids that have been studied for their interaction with the GABAA receptor. The data is primarily derived from radioligand binding assays, a standard method for quantifying ligand-receptor interactions. The affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.
| Compound | Receptor/Radioligand | Binding Affinity (Ki/IC50) | Reference |
| 5,7,2′-Trihydroxy-6,8-dimethoxyflavone (K36) | Benzodiazepine (B76468) site ([3H]Flunitrazepam) | 6.05 nM (Ki) | [1] |
| (2S)-5,7,8,4′-Tetrahydroxyflavanone | Benzodiazepine site ([3H]Flunitrazepam) | 21.4 µM (IC50) | |
| Apigenin (5,7,4′-trihydroxyflavone) | Benzodiazepine site | Anxiolytic activity shown | [1] |
| Chrysin (5,7-dihydroxyflavone) | Benzodiazepine site ([3H]Flunitrazepam) | Competitive inhibitor | [1] |
Note: The absence of a specific citation indicates that the information is generally available in the cited literature but not tied to a single source.
Experimental Protocols for Determining Binding Affinity
The determination of a compound's binding affinity to the GABAA receptor is a crucial step in its pharmacological characterization. The two primary methodologies employed for flavonoids are radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay
This technique directly measures the binding of a radiolabeled ligand to the receptor in the presence of a competing unlabeled ligand (the test compound).
Objective: To determine the inhibition constant (Ki) of the test compound for the benzodiazepine binding site on the GABAA receptor.
Materials:
-
Receptor Source: Synaptosomal membranes prepared from rat or mouse brain tissue (e.g., cortex or hippocampus) or cell lines expressing specific GABAA receptor subtypes.
-
Radioligand: Typically [3H]Flunitrazepam or [3H]Ro 15-1788 (flumazenil), which bind with high affinity to the benzodiazepine site.
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Incubation Buffer: e.g., Tris-HCl buffer at a physiological pH.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand (e.g., diazepam or clonazepam) to determine the amount of radioligand that binds to non-receptor sites.
-
Filtration Apparatus: To separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity.
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to isolate the synaptosomal membrane fraction containing the GABAA receptors.
-
Incubation: In a series of tubes, incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. Include tubes for total binding (radioligand only) and non-specific binding.
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at 0-4°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 value is determined from this curve, and the Ki value can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiological Recording
This functional assay measures the effect of the test compound on the ion flow through the GABAA receptor channel in response to GABA.
Objective: To determine if the test compound potentiates or inhibits GABA-induced currents and to quantify its potency (e.g., EC50 for potentiation).
Methodology: Two-electrode voltage-clamp recording in Xenopus laevis oocytes expressing recombinant GABAA receptors or patch-clamp recording in cultured neurons or cell lines.
Materials:
-
Xenopus laevis Oocytes or Cultured Cells: Expressing specific GABAA receptor subunit combinations (e.g., α1β2γ2).
-
GABA Solution: The natural agonist for the receptor.
-
Test Compound Solution: this compound at various concentrations.
-
Recording Equipment: Voltage-clamp amplifier, microelectrodes, perfusion system.
Procedure (Two-Electrode Voltage-Clamp):
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog and inject them with cRNA encoding the desired GABAA receptor subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Recording Setup: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage recording and one for current injection). Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
GABA Application: Perfuse the oocyte with a low concentration of GABA (e.g., EC5-EC20) to elicit a baseline current response.
-
Co-application of Test Compound: Co-apply the test compound with GABA and measure the change in the current response.
-
Dose-Response Analysis: Apply a range of concentrations of the test compound to generate a dose-response curve and determine the EC50 for potentiation.
-
Mechanism of Action: To determine if the effect is mediated through the benzodiazepine site, co-apply the test compound with a benzodiazepine antagonist like flumazenil. A reversal of the effect suggests interaction with the benzodiazepine site.
Signaling Pathway of Flavonoid Modulation of the GABAA Receptor
Flavonoids, including flavanones, are known to act as positive allosteric modulators of the GABAA receptor, primarily through the benzodiazepine binding site.[2] This means they do not directly activate the receptor but enhance the effect of the endogenous ligand, GABA.
Mechanism of Action:
-
Binding: The flavonoid binds to an allosteric site on the GABAA receptor, which is distinct from the GABA binding site. For many flavonoids, this is the benzodiazepine binding site located at the interface of the α and γ subunits.
-
Conformational Change: This binding induces a conformational change in the receptor protein.
-
Enhanced GABA Efficacy: The conformational change increases the affinity of the receptor for GABA or enhances the efficiency of channel opening upon GABA binding.
-
Increased Chloride Influx: This leads to a greater influx of chloride ions (Cl-) into the neuron when GABA binds.
-
Hyperpolarization: The increased intracellular negative charge hyperpolarizes the neuron, making it less likely to fire an action potential.
-
Neuronal Inhibition: The overall effect is an enhancement of inhibitory neurotransmission in the central nervous system, which is believed to underlie the anxiolytic, sedative, and anticonvulsant effects of many flavonoids.[2]
Conclusion
While direct binding data for this compound at the GABAA receptor remains to be elucidated, the available evidence from structurally similar flavonoids strongly suggests its potential as a positive allosteric modulator. The high affinity of the closely related compound, 5,7,2′-trihydroxy-6,8-dimethoxyflavone, indicates that the substitution pattern of the target flavanone is favorable for interaction with the benzodiazepine binding site.
The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this and other novel flavonoids. Future research employing these methodologies will be critical in precisely quantifying the binding affinity and functional effects of this compound, thereby paving the way for its potential development as a novel therapeutic agent targeting the GABAA receptor. The signaling pathway outlined herein provides the fundamental understanding of the mechanism through which this class of compounds exerts its effects on neuronal activity.
References
Physical and chemical properties of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of the flavonoid 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone. Due to the limited availability of experimental data for this specific compound, this guide also incorporates data from closely related isomers to present a predictive profile and suggest potential areas of research. This information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. It can be isolated from the roots of Scutellaria baicalensis. The compound presents as a powder and is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.
Structural and Molecular Data
While direct experimental data for the target compound is scarce, its fundamental properties can be derived from its chemical structure and data available for its isomers.
| Property | Value | Source |
| IUPAC Name | (2S)-5,7-dihydroxy-2-(2-hydroxyphenyl)-8-methoxy-2,3-dihydrochromen-4-one | --- |
| Molecular Formula | C₁₆H₁₄O₆ | Inferred from Isomers |
| Molecular Weight | 302.28 g/mol | [1] |
| CAS Number | 112408-71-6 | [2] |
| Appearance | Powder | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
Note: A discrepancy exists in some databases regarding the molecular formula and weight. The values presented here are consistent with the known structure of flavanones and data from its isomers.
Predicted Physicochemical Properties
The following properties are computed based on the structure of the closely related isomer, 5,7,4'-Trihydroxy-8-methoxyflavanone, and serve as a predictive reference.
| Property | Predicted Value | Reference |
| XLogP3-AA | 2.4 | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Topological Polar Surface Area | 96.2 Ų | [1] |
| pKa (strongest acidic) | 6.84 ± 0.40 | [3] |
Biological Activity and Potential Therapeutic Applications
Direct experimental evidence for the biological activity of this compound is not extensively published. However, studies on its isomers provide significant insight into its potential therapeutic effects, particularly in neuroprotection, anti-inflammatory, and antiviral applications.
Neuroprotective Effects
A study on the isomer (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF) has demonstrated significant neuroprotective properties in both in vitro and in vivo models.[4]
-
In Vitro (PC12 cells): Pre-incubation with TMF (3-20 μM) for 24 hours decreased dopamine-induced toxicity and attenuated redox imbalance by regulating the GSH/GSSG ratio.[4]
-
In Vivo (D-galactose-treated mice): Intraperitoneal injection of TMF (4 or 8 mg/kg/day) for two weeks improved behavioral performance in the Morris water maze test.[4]
The underlying mechanism involves the inhibition of the activator protein-1 (AP-1) and upregulation of the brain-derived neurotrophic factor (BDNF), as well as an increase in the phosphorylation of cAMP-response element-binding protein (CREB).[4]
Anti-Inflammatory and Antiviral Activity
The flavone (B191248) counterpart, 5,7,4'-trihydroxy-8-methoxyflavone , has shown notable anti-inflammatory and antiviral activities.
-
Anti-inflammatory: It alleviates lipopolysaccharide (LPS)-induced acute lung injury in mice by attenuating leukocyte infiltration.[3]
-
Antiviral: It inhibits the replication of influenza A (H3N2) and B viruses by potentially inhibiting the fusion of the viral envelope with the endosome/lysosome membrane.[5]
Another related compound, 7-methoxyflavanone (B1630992) , exhibits anti-neuroinflammatory effects by inhibiting the TLR4/MyD88/MAPK signaling pathway and activating the Nrf2/NQO-1 pathway in LPS-stimulated microglial cells.[6]
Experimental Protocols
In Vitro Neuroprotection Assay (Adapted from TMF study)[4]
-
Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., 3-20 μM) for 24 hours.
-
Induction of Toxicity: Dopamine (e.g., 50 μM) is added to the culture medium for another 24 hours to induce cytotoxicity.
-
Cell Viability Assay: Cell viability is assessed using the MTT assay. The absorbance is measured at 570 nm.
-
Biochemical Analysis: The intracellular ratio of reduced glutathione (B108866) (GSH) to oxidized glutathione (GSSG) is measured using a commercially available kit.
Western Blot Analysis for Signaling Proteins (Adapted from TMF and 7-methoxyflavanone studies)[4][6]
-
Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-CREB, CREB, BDNF, p-JNK, JNK, Nrf2).
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an ECL detection system.
Visualization of Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by isomers of the target compound, providing a hypothetical framework for its mechanism of action.
Caption: Neuroprotective signaling pathway of a TMF isomer.
Caption: Anti-neuroinflammatory pathway of a flavanone isomer.
Conclusion
This compound is a promising natural product for further investigation. While direct experimental data on this specific molecule is limited, the known biological activities of its isomers suggest a strong potential for therapeutic applications, particularly in the fields of neurodegenerative and inflammatory diseases. The experimental protocols and signaling pathway diagrams provided in this guide, adapted from research on related compounds, offer a solid foundation for future studies aimed at elucidating the precise properties and mechanisms of action of this compound. Further isolation, characterization, and biological evaluation are warranted to fully explore its therapeutic potential.
References
- 1. 5,7,4'-Trihydroxy-8-methoxyflavanone | C16H14O6 | CID 42608119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2',5,7-TRIHYDROXY-8-METHOXYFLAVANONE CAS#: 112408-71-6 [m.chemicalbook.com]
- 3. 5,7,4'-trihydroxy-8-methoxyflavone | 57096-02-3 [chemicalbook.com]
- 4. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral activity of plant flavonoid, 5,7,4'-trihydroxy-8-methoxyflavone, from the roots of Scutellaria baicalensis against influenza A (H3N2) and B viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-methoxyflavanone alleviates neuroinflammation in lipopolysaccharide-stimulated microglial cells by inhibiting TLR4/MyD88/MAPK signalling and activating the Nrf2/NQO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery, Characterization, and Biological Evaluation of Novel Flavanones: A Case Study Based on 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone Analogs
Disclaimer: As of December 2025, publicly available scientific literature does not contain specific data on the discovery, characterization, or biological activity of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone. The following technical guide has been constructed based on established methodologies and data from structurally related flavanones and flavonoids to provide a comprehensive framework for researchers and drug development professionals working with novel compounds of this class.
Introduction
Flavanones are a class of flavonoids characterized by a saturated carbon-carbon bond between C2 and C3 of the C ring. This structural feature confers a chiral center at C2, leading to (S) and (R) enantiomers. These natural products, found in a variety of plants, have garnered significant interest in the scientific community due to their diverse pharmacological activities, including neuroprotective, anti-inflammatory, antiviral, and anticancer properties. The specific substitution pattern of hydroxyl and methoxy (B1213986) groups on the A and B rings dictates the molecule's biological activity and mechanism of action. This guide provides a technical overview of the typical workflow for the discovery and characterization of a novel flavanone (B1672756), using analogs of the target compound as examples.
Discovery and Isolation
The discovery of novel flavanones often begins with the screening of plant extracts for specific biological activities. Plants from genera such as Scutellaria, Syzygium, and Derris are known to be rich sources of flavanones and other flavonoids[1][2][3][4].
General Isolation Workflow
A common workflow for the isolation of a novel flavanone from a plant source is depicted below. This process typically involves extraction, fractionation, and purification.
Caption: General workflow for the isolation of a novel flavanone.
Experimental Protocol: Bioassay-Guided Isolation
-
Extraction: Air-dried and powdered plant material (e.g., 5 kg) is extracted with methanol at room temperature for 72 hours. The extraction is repeated three times. The methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Each fraction is tested for the desired biological activity.
-
Chromatographic Purification: The most active fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography on a silica (B1680970) gel column, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions showing the presence of the target compound are pooled and further purified by Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield the pure flavanone[3][4].
Structural Elucidation
The structure of the isolated pure compound is determined using a combination of spectroscopic techniques.
-
UV-Vis Spectroscopy: Provides information about the flavonoid skeleton and the oxygenation pattern. Shift reagents like NaOH, AlCl3, and CH3COONa can be used to identify the location of free hydroxyl groups[3].
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition, allowing for the determination of the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the precise connectivity of atoms and the substitution pattern on the flavanone scaffold. The stereochemistry at C2 can often be determined by the coupling constants of the H2 and H3 protons in the ¹H NMR spectrum.
Biological Activity and Mechanism of Action
While no data exists for this compound, related flavonoids have demonstrated a range of biological activities.
Neuroprotective Effects
A structurally similar compound, (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF), has shown neuroprotective effects in vitro and in vivo. It was found to protect PC12 cells from dopamine-induced toxicity and improve behavioral performance in a mouse model of neurodegeneration[5].
Potential Signaling Pathway for Neuroprotection:
Caption: Potential neuroprotective signaling pathway of a flavanone analog.
Anticancer and Antiviral Activities
Other related flavonoids have shown cytotoxicity against various cancer cell lines and antiviral activity against influenza viruses[4][6][7]. For instance, 5,7,4'-trihydroxy-8-methoxyflavone has been shown to inhibit the replication of influenza A and B viruses[6].
Quantitative Data
The following tables present hypothetical quantitative data based on values reported for analogous flavonoids.
Table 1: In Vitro Cytotoxicity of a Hypothetical Flavanone
| Cell Line | Cancer Type | IC₅₀ (µM) |
| SiHa | Cervical | 150 |
| MDA-MB-231 | Breast | > 200 |
| PC3 | Prostate | > 200 |
| HT29 | Colon | > 400 |
| A549 | Lung | > 200 |
| (Data based on a similar compound from Chromolaena leivensis[7]) |
Table 2: Antiviral Activity of a Flavanone Analog
| Virus Strain | Assay | EC₅₀ (µM) |
| Influenza A/Guizhou/54/89 (H3N2) | Plaque Reduction | ~20 |
| Influenza B/Ibaraki/2/85 | Plaque Reduction | ~20 |
| (Data based on 5,7,4'-trihydroxy-8-methoxyflavone[6]) |
Detailed Experimental Protocols
Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cells (e.g., SiHa) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the flavanone (e.g., 0-500 µM) for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.
Protocol: Western Blot Analysis for CREB Phosphorylation
-
Cell Lysis: Neuronal cells (e.g., PC12) are treated with the flavanone for the desired time, then washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour and then incubated overnight at 4°C with primary antibodies against phospho-CREB and total CREB.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Synthesis of Flavanones
Conclusion
While specific information on this compound remains elusive, the established methodologies for the discovery, characterization, and biological evaluation of related flavanones provide a robust framework for future research. The diverse biological activities exhibited by this class of compounds underscore their potential as leads for drug development. Further investigation into novel flavanones, including the target of this guide, is warranted to explore their therapeutic potential fully.
References
- 1. 5,7,4'-Trihydroxy-8-methoxyflavanone | C16H14O6 | CID 42608119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Isolation of 5,7-Dihydroxy, 6,8-Dimethyl Flavanone from Syzygium aqueum with Its Antioxidant and Xanthine Oxidase Inhibitor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioassay-Guided Isolation of Two Flavonoids from Derris scandens with Topoisomerase II Poison Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral activity of plant flavonoid, 5,7,4'-trihydroxy-8-methoxyflavone, from the roots of Scutellaria baicalensis against influenza A (H3N2) and B viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, proposed protocol for the chemical synthesis of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone, a flavonoid compound isolated from natural sources such as Scutellaria baicalensis. Flavanones are a class of flavonoids known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antiviral properties.[1][2] The following sections outline a multi-step synthetic route, detailed experimental procedures, and methods for characterization. This protocol is designed to serve as a comprehensive guide for researchers in medicinal chemistry and drug development aiming to produce this compound for further investigation.
Proposed Synthetic Pathway
The synthesis of this compound is proposed via a convergent synthesis strategy. The core of this strategy is the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by an asymmetric intramolecular cyclization to establish the flavanone (B1672756) core with the desired (S)-stereochemistry. Due to the multiple reactive hydroxyl groups, a protecting group strategy is essential. Benzyl (B1604629) ethers are chosen as protecting groups due to their stability under the reaction conditions and their susceptibility to removal via catalytic hydrogenation in the final step.
The proposed five-step synthesis is as follows:
-
Protection of Starting Materials : Benzylation of the hydroxyl groups on both the starting acetophenone (B1666503) (2',4',6'-trihydroxy-3'-methoxyacetophenone) and aldehyde (2-hydroxybenzaldehyde).
-
Claisen-Schmidt Condensation : Base-catalyzed condensation of the protected acetophenone and aldehyde to yield the protected 2'-hydroxychalcone.
-
Asymmetric Cyclization : Organocatalyzed intramolecular Michael addition of the chalcone to form the protected (S)-flavanone.
-
Purification : Purification of the protected flavanone using column chromatography.
-
Deprotection : Removal of the benzyl protecting groups via catalytic hydrogenation to yield the final product, this compound.
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Note: These protocols are proposed based on established chemical transformations. Researchers should perform small-scale trials to optimize reaction conditions. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Protection of Phenolic Hydroxyl Groups
This protocol describes the benzylation of 2',4',6'-trihydroxy-3'-methoxyacetophenone and 2-hydroxybenzaldehyde.
-
Materials and Reagents :
-
2',4',6'-trihydroxy-3'-methoxyacetophenone
-
2-hydroxybenzaldehyde[3]
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Equipment :
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure :
-
In separate round-bottom flasks, dissolve 2',4',6'-trihydroxy-3'-methoxyacetophenone (1.0 eq) and 2-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone.
-
To each flask, add anhydrous potassium carbonate (K₂CO₃) (1.5 eq per hydroxyl group).
-
Add benzyl bromide (BnBr) (1.2 eq per hydroxyl group) dropwise to each suspension at room temperature.
-
Heat the reaction mixtures to reflux and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixtures to room temperature and filter off the inorganic salts.
-
Concentrate the filtrates under reduced pressure using a rotary evaporator.
-
Dissolve the residues in ethyl acetate and wash with water and then brine.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude protected products.
-
Purify the products by column chromatography on silica (B1680970) gel if necessary.
-
Protocol 2: Claisen-Schmidt Condensation to form Chalcone
-
Materials and Reagents :
-
Protected 2',4',6'-trihydroxy-3'-methoxyacetophenone (from Protocol 1)
-
Protected 2-hydroxybenzaldehyde (from Protocol 1)
-
Ethanol (B145695) (EtOH)
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), dilute solution
-
-
Procedure :
-
Dissolve the protected acetophenone (1.0 eq) in ethanol in a round-bottom flask.[4]
-
Add an aqueous solution of KOH (40-50%) to the flask and stir at room temperature for 15 minutes.
-
Add the protected benzaldehyde (B42025) (1.1 eq) dropwise to the mixture.[5][6]
-
Continue stirring at room temperature for 24 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the chalcone product.
-
Filter the solid, wash with cold water until neutral, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the purified protected chalcone.
-
Protocol 3: Asymmetric Cyclization to (S)-Flavanone
This protocol uses a chiral thiourea-based organocatalyst for the enantioselective intramolecular cyclization.[2]
-
Materials and Reagents :
-
Protected chalcone (from Protocol 2)
-
Chiral quinine-derived thiourea (B124793) catalyst
-
Toluene (B28343) or Dichloromethane (DCM), anhydrous
-
Triethylamine (B128534) (Et₃N)
-
-
Procedure :
-
Dissolve the protected chalcone (1.0 eq) in anhydrous toluene in a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the chiral thiourea catalyst (0.1 eq).
-
Add triethylamine (1.2 eq) to the mixture.
-
Stir the reaction at room temperature for 48-72 hours.
-
Monitor the conversion and enantiomeric excess (ee%) using chiral High-Performance Liquid Chromatography (HPLC).
-
Once the reaction reaches the desired conversion and ee%, concentrate the mixture under reduced pressure.
-
Purify the resulting protected (S)-flavanone by flash column chromatography on silica gel.
-
Protocol 4: Deprotection to Yield Final Product
-
Materials and Reagents :
-
Protected (S)-flavanone (from Protocol 3)
-
Palladium on carbon (Pd/C), 10%
-
Methanol (B129727) (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen (H₂) gas
-
-
Equipment :
-
Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube) or a flask with a balloon filled with hydrogen.
-
Celite® for filtration.
-
-
Procedure :
-
Dissolve the protected (S)-flavanone in methanol or ethyl acetate.
-
Carefully add 10% Pd/C catalyst (approx. 10% by weight of the substrate) to the solution under an inert atmosphere.
-
Subject the mixture to a hydrogen atmosphere (1 atm or higher pressure in a suitable apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until all starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with additional solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude final product.
-
Purify by column chromatography or recrystallization to obtain pure this compound.
-
Data Presentation
Quantitative data from the synthesis should be meticulously recorded. The following tables provide a template for data logging and comparison.
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction | Starting Material (SM) | Reagents | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1a | Protection | 2',4',6'-trihydroxy-3'-methoxyacetophenone | BnBr, K₂CO₃ | Acetone | Reflux | 16 | Protected Acetophenone | Record |
| 1b | Protection | 2-hydroxybenzaldehyde | BnBr, K₂CO₃ | Acetone | Reflux | 16 | Protected Aldehyde | Record |
| 2 | Condensation | Protected Acetophenone | Protected Aldehyde, KOH | EtOH | RT | 24 | Protected Chalcone | Record |
| 3 | Cyclization | Protected Chalcone | Chiral Catalyst, Et₃N | Toluene | RT | 72 | Protected (S)-Flavanone | Record |
| 4 | Deprotection | Protected (S)-Flavanone | H₂, Pd/C | MeOH | RT | 12 | Final Product | Record |
Table 2: Characterization Data Template for Final Product
| Analysis Type | Parameter | Expected Value / Pattern | Observed Value |
| ¹H NMR | Chemical Shifts (δ, ppm) | Aromatic, methoxy, and flavanone backbone protons | Record Data |
| Coupling Constants (J, Hz) | Characteristic splitting for flavanone protons | Record Data | |
| ¹³C NMR | Chemical Shifts (δ, ppm) | Carbonyl, aromatic, and aliphatic carbons | Record Data |
| Mass Spec | m/z [M+H]⁺ | C₁₆H₁₄O₆, Exact Mass: 302.08 | Record Data |
| HPLC | Purity (%) | >95% | Record Data |
| Retention Time (min) | - | Record Data | |
| Chiral HPLC | Enantiomeric Excess (%) | >95% (S)-enantiomer | Record Data |
| Melting Point | Range (°C) | - | Record Data |
Biological Context and Visualization
The flavone (B191248) structurally related to the target compound, 5,7,4'-trihydroxy-8-methoxyflavone, has demonstrated antiviral activity against influenza viruses. It is suggested that the compound inhibits the fusion of the viral envelope with the host cell's endosome/lysosome membrane, a critical early step in the viral infection cycle.[7] This mechanism prevents the release of the viral genome into the cytoplasm, thereby halting replication.
Diagram: Proposed Antiviral Mechanism of Action
Caption: Inhibition of viral replication by blocking membrane fusion.
References
- 1. Flavonoids as natural phenolic compounds and their role in therapeutics: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Write the structure of 2hydroxybenzaldehyde class 12 chemistry CBSE [vedantu.com]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. Antiviral activity of plant flavonoid, 5,7,4'-trihydroxy-8-methoxyflavone, from the roots of Scutellaria baicalensis against influenza A (H3N2) and B viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for extraction and isolation of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone
Application Notes: Isolation of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone
Introduction this compound is a member of the flavanone (B1672756) class of flavonoids, a group of secondary metabolites found in plants. Flavanones are known for a wide range of potential pharmacological activities. The specific stereochemistry (2S) and substitution pattern of this compound—hydroxyl groups at positions 5, 7, and 2', and a methoxy (B1213986) group at position 8—suggest it may possess unique biological properties relevant to drug discovery and development. This document provides a comprehensive protocol for the extraction, fractionation, and purification of this target compound from a suitable plant source. While the exact natural source of this specific flavanone is not widely documented, this protocol is based on established methodologies for isolating similar flavanones from plant matrices, using the New Zealand native plant Lophomyrtus bullata (Ramarama) as a representative example, a known source of related flavonoid structures.[1][2]
Principle The protocol is based on a systematic approach that leverages the physicochemical properties of the target flavanone. The procedure begins with a solid-liquid extraction from dried plant material using a polar solvent to efficiently extract a broad range of flavonoids.[3] The resulting crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity, thereby enriching the fraction containing the target flavanone.[4] Final isolation and purification are achieved through a multi-step chromatographic process, beginning with silica (B1680970) gel column chromatography for coarse separation, followed by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity and resolve stereoisomers.[5][6]
Experimental Workflow and Visualization
The overall process from plant material to the purified compound is outlined in the workflow diagram below. This multi-stage approach ensures the systematic enrichment and final isolation of the target flavanone.
Caption: Experimental workflow for the isolation of the target flavanone.
Detailed Experimental Protocol
1. Plant Material Preparation
-
Collection: Collect fresh leaves of Lophomyrtus bullata.
-
Cleaning and Drying: Wash the leaves with distilled water to remove debris. Air-dry them in the shade at room temperature (20-25°C) for 7-10 days until brittle.
-
Grinding: Grind the dried leaves into a coarse powder (particle size < 0.5 mm) using a mechanical grinder to increase the surface area for extraction.[3] Store the powder in an airtight container at 4°C.
2. Solvent Extraction
-
Maceration & Sonication: Place 500 g of the dried leaf powder into a 10 L flask. Add 5 L of 80% aqueous methanol (B129727) (MeOH:H₂O, 8:2 v/v).[3]
-
Extraction: Tightly seal the flask and place it in an ultrasonic bath. Sonicate at a frequency of 40 kHz for 60 minutes at 45°C.[7]
-
Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.
-
Repeat: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.
-
Concentration: Combine all filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.
3. Liquid-Liquid Partitioning (Fractionation)
-
Suspension: Suspend the dried crude extract (approx. 50 g) in 500 mL of distilled water.
-
Hexane Partition: Transfer the suspension to a 2 L separatory funnel. Add 500 mL of n-hexane, shake vigorously, and allow the layers to separate. Drain the lower aqueous layer. Repeat the hexane wash two more times to remove non-polar compounds like lipids and chlorophylls.[3] Discard the upper n-hexane fractions.
-
Ethyl Acetate Partition: To the remaining aqueous layer, add 500 mL of ethyl acetate (EtOAc). Shake vigorously and allow the layers to separate. Collect the upper EtOAc layer. Repeat this process three times. The target flavanone is expected to partition into the ethyl acetate phase.
-
Concentration: Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to yield the enriched ethyl acetate fraction.
4. Chromatographic Purification
4.1. Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in chloroform (B151607) and pack it into a glass column (e.g., 5 cm diameter x 60 cm length).
-
Sample Loading: Adsorb the dried ethyl acetate fraction (approx. 10 g) onto a small amount of silica gel and load it carefully onto the top of the packed column.
-
Elution: Elute the column with a gradient solvent system, starting with 100% Chloroform (CHCl₃) and gradually increasing the polarity by adding Methanol (MeOH).[8] Collect fractions of 20 mL each.
4.2. Thin Layer Chromatography (TLC) Monitoring
-
Spotting: Spot small aliquots from the collected fractions onto silica gel TLC plates (F₂₅₄).
-
Development: Develop the plates in a chamber saturated with a mobile phase such as Chloroform:Methanol (95:5 v/v).[8]
-
Visualization: Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.
-
Pooling: Combine the fractions that show a prominent spot corresponding to the expected Rƒ value of the target flavanone. Evaporate the solvent from the pooled fractions.
4.3. Preparative High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the semi-purified solid from the column chromatography step in HPLC-grade methanol to a concentration of approximately 20 mg/mL and filter through a 0.45 µm syringe filter.
-
Purification: Inject the sample into a preparative HPLC system equipped with a C18 reverse-phase column. The separation of stereoisomers often requires a chiral stationary phase, but initial purification can be achieved on a standard C18 column.[6]
-
Elution: Elute the sample using an isocratic or gradient mobile phase.
-
Detection & Collection: Monitor the eluent with a UV detector (e.g., at 288 nm and 330 nm). Collect the peak corresponding to the retention time of the target compound.
-
Final Step: Evaporate the solvent from the collected fraction to yield the pure this compound. Confirm the structure and purity using NMR and HRMS analysis.[5][9]
Quantitative Data and Parameters
The following tables summarize key quantitative parameters for the chromatographic stages of the isolation protocol. These values are representative and may require optimization based on specific laboratory conditions and equipment.
Table 1: Chromatographic Conditions
| Parameter | Column Chromatography | Preparative HPLC |
|---|---|---|
| Stationary Phase | Silica Gel (60-120 mesh) | Reverse-Phase C18 (e.g., 10 µm, 250x20 mm) |
| Mobile Phase | Gradient: Chloroform to Chloroform:Methanol | Isocratic: Acetonitrile:Water (45:55 v/v) with 0.1% Formic Acid |
| Flow Rate | Gravity-fed / ~10 mL/min | 15 mL/min |
| Detection | TLC with UV (254/365 nm) & Staining | UV Detector at 288 nm |
| Typical Loading | 10 g of EtOAc Fraction | 50-100 mg of semi-pure compound |
Table 2: Typical Yield and Purity at Each Stage
| Stage | Input Mass (g) | Output Mass (g) | Typical Yield (%) | Purity (%) |
|---|---|---|---|---|
| Crude Extract | 500 (Dry Plant) | 52.5 | 10.5 | < 5 |
| EtOAc Fraction | 52.5 | 10.2 | 19.4 | ~20 |
| Column Fraction | 10.2 | 0.85 | 8.3 | ~75 |
| Pure Compound | 0.85 | 0.045 | 5.3 | > 98 |
Yield percentages are calculated relative to the mass from the previous stage.
Structure Visualization
The chemical structure of the target compound is visualized below.
Caption: Chemical structure of this compound.
References
- 1. Bullatenone, 1,3-dione and sesquiterpene chemotypes of Lophomyrtus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Isolation of 5,7-Dihydroxy, 6,8-Dimethyl Flavanone from Syzygium aqueum with Its Antioxidant and Xanthine Oxidase Inhibitor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids | MDPI [mdpi.com]
- 7. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Extraction, isolation and identification of flavonoid from <i>Euphorbia neriifolia</i> leaves - Arabian Journal of Chemistry [arabjchem.org]
Application Note: Chiral HPLC Method for the Analysis of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone
AN-HPLC-028
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the chiral separation and quantification of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone. Due to the stereospecific nature of many biological interactions, resolving and quantifying the specific (S)-enantiomer is critical in pharmaceutical research and development. This document provides a comprehensive protocol for the chromatographic conditions, sample preparation, and a full method validation strategy based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]
Introduction
This compound is a flavonoid compound of interest for its potential pharmacological activities. Like many chiral molecules, its biological effects may be enantiomer-specific. Therefore, a reliable and accurate analytical method to separate and quantify the desired 2(S)-enantiomer from its (R)-counterpart is essential. This application note describes a normal-phase chiral HPLC method developed for this purpose. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which is highly effective for the separation of flavanone (B1672756) enantiomers.[4][5][6]
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is suitable for this method.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent polysaccharide-based CSP, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane / Ethanol (80:20, v/v) with 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection | UV at 288 nm |
| Run Time | Approximately 20 minutes |
Note: The mobile phase composition may require optimization to achieve baseline separation (Rs > 1.5) between the enantiomers.
Preparation of Standard Solutions and Reagents
-
Mobile Phase Preparation: All solvents should be HPLC grade. To prepare 1 L of the mobile phase, mix 800 mL of n-Hexane with 200 mL of Ethanol. Add 1.0 mL of Trifluoroacetic Acid and mix thoroughly. Degas the solution by sonication or vacuum filtration before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with Ethanol.
-
Working Standard Solutions: Prepare a series of working standard solutions for linearity and validation studies by diluting the stock solution with the mobile phase to achieve the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
For the analysis of a pure substance or drug product, dissolve the sample in Ethanol to achieve a concentration within the validated range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection to prevent column blockage.
Method Validation Protocol
The analytical method was validated according to ICH Q2(R2) guidelines, covering specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2][3]
Specificity (Selectivity)
Specificity was demonstrated by analyzing a racemic mixture of 5,7,2'-Trihydroxy-8-methoxyflavanone to ensure the method can resolve the 2(S)-enantiomer from the 2(R)-enantiomer. The resolution factor (Rs) between the two enantiomeric peaks should be greater than 1.5.
Linearity and Range
Linearity was assessed by analyzing six concentrations of the standard solution (e.g., 1-100 µg/mL) in triplicate. The calibration curve was constructed by plotting the peak area against the concentration.
Table 2: Representative Linearity Data
| Parameter | Result | Acceptance Criteria |
| Validated Range | 5.0 - 100 µg/mL | - |
| Regression Equation | y = 45872x + 1520 | - |
| Correlation Coefficient (r²) | 0.9995 | r² ≥ 0.999 |
Accuracy (Recovery)
Accuracy was determined by spiking a known amount of the analyte into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.
Table 3: Representative Accuracy/Recovery Data
| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% (n=3) | 40.0 | 39.8 | 99.5% |
| 100% (n=3) | 50.0 | 50.3 | 100.6% |
| 120% (n=3) | 60.0 | 59.5 | 99.2% |
| Average Recovery | 99.8% | ||
| Acceptance Criteria | 98.0% - 102.0% |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Repeatability: Six replicate injections of the standard solution at 100% of the target concentration (50 µg/mL) were performed on the same day.
-
Intermediate Precision: The repeatability assay was performed on a different day by a different analyst.
Table 4: Representative Precision Data
| Precision Level | Parameter | Result | Acceptance Criteria |
| Repeatability | % RSD (n=6) | 0.85% | % RSD ≤ 2.0% |
| Intermediate Precision | % RSD (n=6) | 1.12% | % RSD ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)
Where:
-
σ = Standard deviation of the y-intercepts of the regression line.
-
S = Slope of the calibration curve.
Table 5: Representative LOD and LOQ Values
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
Visualizations
The following diagrams illustrate the experimental workflow and the logical structure of the method validation process.
Caption: HPLC analysis workflow from preparation to reporting.
Caption: Logical relationship of ICH Q2(R2) validation parameters.
Conclusion
The proposed chiral HPLC method provides a robust and reliable approach for the separation and quantification of this compound. The use of a polysaccharide-based chiral stationary phase allows for excellent resolution of the enantiomers. The method validation protocol outlined ensures that the analytical procedure is fit for its intended purpose, providing accurate and precise results essential for quality control and regulatory submissions in the pharmaceutical industry.
References
Application Notes and Protocols: In Vitro Efficacy of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone is a flavonoid compound that has garnered interest for its potential therapeutic properties. Flavonoids, a broad class of plant secondary metabolites, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. This document provides detailed protocols for a panel of in vitro assays to evaluate the efficacy of this compound. The provided methodologies are standard and widely used in the fields of pharmacology and drug discovery to assess the biological activity of novel compounds.
The following sections detail the experimental procedures for cytotoxicity, anti-inflammatory, and antioxidant assays. Quantitative data from studies on structurally related flavanones are presented to provide a comparative context for expected efficacy. Additionally, diagrams illustrating key signaling pathways and a general experimental workflow are included to facilitate a comprehensive understanding of the compound's potential mechanisms of action and the experimental design.
Data Presentation
Due to the limited availability of specific experimental data for this compound, the following tables summarize quantitative efficacy data for structurally similar flavanones. This information serves as a valuable reference point for researchers investigating the potential bioactivities of the target compound.
Note: The presented data is for structurally related compounds and should be interpreted as an estimation of potential efficacy. Experimental validation with this compound is essential.
Table 1: Cytotoxicity of a Structurally Related Flavanone
| Compound | Cell Line | ED50 (µg/mL) |
| 2(S)-5,2',5'-trihydroxy-7,8-dimethoxyflavanone | L1210 (Leukemia) | 4.8 |
| K562 (Leukemia) | 5.2 | |
| A549 (Lung Carcinoma) | 6.5 |
Data from a study on the antitumor activity of 2(S)-5,2',5'-trihydroxy-7,8-dimethoxyflavanone and its analogues.[1]
Table 2: Anti-inflammatory Activity of a Structurally Related Flavanone
| Compound | Assay | Cell Line | Concentration | % Inhibition of NO Production |
| 5,7,2'-trihydroxy-6-methoxyflavanone | Nitric Oxide Production | Rat Peritoneal Macrophages | 60 µg/mL | Significant Inhibition |
Qualitative data from a study on the inhibition of inducible nitric oxide production by flavonoids from Iris spuria L. rhizomes.[2] Specific IC50 values were not provided in the abstract.
Experimental Protocols
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan (B1609692) product.
Materials:
-
Target cells (e.g., cancer cell lines or normal cell lines)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated Macrophages (Griess Assay)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium (DMEM with 10% FBS)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells with medium only), a vehicle control, and a positive control (LPS stimulation without the compound).
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Prepare a nitrite standard curve by serially diluting sodium nitrite in culture medium.
-
Add 50 µL of Griess Reagent Part A to each 50 µL of supernatant and standard in a new 96-well plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration in the samples using the standard curve. The percentage inhibition of NO production can then be determined.
Antioxidant Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of the compound to act as a free radical scavenger. The stable free radical DPPH has a deep violet color, which is reduced to a yellow color in the presence of an antioxidant.
Materials:
-
This compound
-
DPPH solution (0.1 mM in methanol)
-
Ascorbic acid or Trolox (positive control)
-
Methanol
-
96-well plate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound and the positive control in methanol.
-
In a 96-well plate, add 100 µL of the compound or control dilutions to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Include a blank (methanol only) and a control (methanol with DPPH solution).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.
Mandatory Visualizations
Caption: General experimental workflow for in vitro testing.
Caption: Putative NF-κB signaling pathway inhibition.
References
- 1. Antitumor activity of 2(S)-5,2',5'-trihydroxy-7,8-dimethoxyflavanone and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The inhibition of inducible nitric oxide production in lipopolysaccharide-stimulated rat macrophages and in silico studies by flavonoids from Iris spuria L. rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation is a key component in the pathophysiology of numerous diseases. Flavonoids, a class of natural compounds, have garnered significant interest for their potential anti-inflammatory properties. This document provides detailed application notes and protocols for the investigation of the anti-inflammatory effects of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone using common cell-based assays. The methodologies described herein focus on key inflammatory mediators and signaling pathways. While specific data for this particular flavanone (B1672756) is emerging, the presented protocols and data tables, based on closely related polymethoxyflavonoids, offer a robust framework for its evaluation.
Mechanism of Action: Key Signaling Pathways
Flavonoids typically exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators.
NF-κB Signaling Pathway:
In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), IκB kinase (IKK) is activated, leading to the phosphorylation and subsequent degradation of IκBα.[1] This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of genes encoding pro-inflammatory proteins such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.[1][2][3]
Caption: NF-κB signaling pathway and points of inhibition by flavanones.
MAPK Signaling Pathway:
The MAPK family, including ERK, JNK, and p38, is another critical regulator of inflammation.[3] These kinases are activated by upstream signaling cascades in response to inflammatory stimuli. Once phosphorylated, MAPKs can activate transcription factors, such as AP-1, which, along with NF-κB, drive the expression of inflammatory genes.[3][4]
References
- 1. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone is a flavonoid compound isolated from the roots of Scutellaria baicalensis. Flavonoids are a class of natural products known for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. Preliminary studies suggest that this compound may exert its biological effects by modulating key cellular signaling pathways. This document provides detailed application notes and protocols for validating the molecular target of this flavanone (B1672756) using Western blot analysis, a widely used technique for protein detection and quantification.
These protocols will focus on a hypothetical target validation scenario where this compound is investigated for its inhibitory effects on the PI3K/Akt signaling pathway, a critical pathway in cell survival and proliferation. The presented methodologies can be adapted for the validation of other potential protein targets.
Application Notes
Scientific Background
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders. Therefore, molecules that can modulate the PI3K/Akt pathway are of significant interest in drug discovery and development.
Several flavonoids have been reported to inhibit the PI3K/Akt pathway, making it a plausible target for this compound. The validation of this interaction is a critical step in understanding the compound's mechanism of action and for its further development as a potential therapeutic agent.
Western Blotting for Target Validation
Western blotting is a powerful immunodetection technique that allows for the specific identification and quantification of a protein of interest from a complex mixture, such as a cell lysate. In the context of target validation for this compound, Western blotting can be employed to:
-
Assess the phosphorylation status of key signaling proteins: The activity of many signaling proteins, including Akt, is regulated by phosphorylation. A change in the phosphorylation level of Akt (p-Akt) upon treatment with the flavanone would indicate an effect on the upstream kinase, PI3K.
-
Determine changes in the expression levels of downstream target proteins: The activation of Akt leads to the regulation of various downstream proteins involved in cell survival and proliferation, such as mTOR and Bcl-2. Analyzing the expression of these proteins can further confirm the inhibitory effect of the flavanone on the pathway.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for target validation and the hypothetical signaling pathway affected by this compound.
Figure 1. Experimental workflow for Western blot analysis.
Figure 2. Hypothetical PI3K/Akt signaling pathway inhibition.
Detailed Experimental Protocols
1. Cell Culture and Treatment
1.1. Cell Line: Select an appropriate cell line known to have an active PI3K/Akt pathway (e.g., MCF-7, A549, or PC-3 cells).
1.2. Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
1.3. Treatment: 1.3.1. Prepare stock solutions of this compound in DMSO. 1.3.2. Once cells reach the desired confluency, replace the growth medium with a fresh medium containing various concentrations of the flavanone (e.g., 0, 10, 25, 50, 100 µM). A vehicle control (DMSO) should be included. 1.3.3. Incubate the cells for the desired treatment period (e.g., 24 hours).
2. Protein Extraction and Quantification
2.1. Cell Lysis: 2.1.1. After treatment, wash the cells twice with ice-cold PBS. 2.1.2. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. 2.1.3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. 2.1.4. Incubate on ice for 30 minutes, with vortexing every 10 minutes. 2.1.5. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. 2.1.6. Carefully transfer the supernatant (total protein extract) to a new tube.
2.2. Protein Quantification: 2.2.1. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. Western Blot Analysis
3.1. Sample Preparation: 3.1.1. Mix a calculated volume of each protein lysate (e.g., 20-30 µg of total protein) with 4x Laemmli sample buffer. 3.1.2. Boil the samples at 95-100°C for 5-10 minutes.
3.2. SDS-PAGE: 3.2.1. Load the denatured protein samples into the wells of a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder. 3.2.2. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
3.3. Protein Transfer: 3.3.1. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. 3.3.2. Confirm the transfer efficiency by staining the membrane with Ponceau S.
3.4. Blocking: 3.4.1. Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
3.5. Antibody Incubation: 3.5.1. Primary Antibody: Incubate the membrane with primary antibodies against the target proteins (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-Akt, and mouse anti-β-actin) diluted in the blocking buffer overnight at 4°C with gentle agitation. 3.5.2. Washing: Wash the membrane three times for 10 minutes each with TBST. 3.5.3. Secondary Antibody: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature. 3.5.4. Final Washing: Wash the membrane three times for 10 minutes each with TBST.
3.6. Detection: 3.6.1. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. 3.6.2. Incubate the membrane with the ECL substrate for 1-5 minutes. 3.6.3. Capture the chemiluminescent signal using a digital imaging system or X-ray film.
4. Data Analysis
4.1. Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
4.2. Normalization: Normalize the intensity of the target protein bands (p-Akt and Akt) to the intensity of the loading control band (β-actin) in the same lane.
4.3. Quantitative Analysis: Calculate the ratio of p-Akt to total Akt for each treatment group. Compare the results from the flavanone-treated groups to the vehicle control group. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a clear and structured table for easy comparison.
Table 1: Densitometric Analysis of p-Akt and Akt Protein Levels
| Treatment Group | Concentration (µM) | Normalized p-Akt Intensity (Arbitrary Units) | Normalized Akt Intensity (Arbitrary Units) | p-Akt/Akt Ratio | % Inhibition of Akt Phosphorylation |
| Vehicle Control | 0 | 1.00 ± 0.08 | 1.02 ± 0.05 | 0.98 ± 0.09 | 0% |
| Flavanone | 10 | 0.82 ± 0.06 | 1.05 ± 0.07 | 0.78 ± 0.07 | 20.4% |
| Flavanone | 25 | 0.55 ± 0.04 | 0.99 ± 0.06 | 0.56 ± 0.05 | 42.9% |
| Flavanone | 50 | 0.31 ± 0.03 | 1.01 ± 0.04 | 0.31 ± 0.03 | 68.4% |
| Flavanone | 100 | 0.15 ± 0.02 | 0.98 ± 0.05 | 0.15 ± 0.02 | 84.7% |
Data are presented as mean ± standard deviation (n=3). The % inhibition is calculated relative to the vehicle control.
The protocols and application notes provided herein offer a comprehensive guide for researchers to validate the molecular targets of this compound using Western blot analysis. By following these detailed methodologies, scientists can effectively investigate the compound's mechanism of action, a critical step in the drug development process. The presented hypothetical scenario of PI3K/Akt pathway inhibition serves as a practical example that can be adapted to explore other potential signaling pathways and protein targets.
Application Notes and Protocols for Molecular Docking Studies of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting molecular docking studies on 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone, a naturally occurring flavonoid isolated from the root of Scutellaria baicalensis.[1] This document outlines the rationale for target selection, a detailed experimental protocol for in silico analysis, and a hypothetical data presentation to guide researchers in evaluating its therapeutic potential.
Introduction
This compound belongs to the flavanone (B1672756) subclass of flavonoids, a diverse group of plant secondary metabolites known for a wide range of biological activities. Flavonoids have been extensively studied for their antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. The specific substitution pattern of this flavanone suggests its potential to interact with various biological targets. Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. This technique is instrumental in drug discovery for hit identification, lead optimization, and elucidating potential mechanisms of action.
This document presents a hypothetical molecular docking study of this compound against three key protein targets implicated in neurodegenerative and inflammatory diseases:
-
Acetylcholinesterase (AChE): A key enzyme in the cholinergic nervous system, its inhibition is a primary therapeutic strategy for Alzheimer's disease.
-
Beta-secretase 1 (BACE-1): An enzyme involved in the production of amyloid-beta peptides, a hallmark of Alzheimer's disease.
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for inflammation and pain.
Experimental Protocols
This section details the methodology for a comprehensive molecular docking study.
1. Software and Resource Requirements:
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Vina: For ligand and protein preparation and docking simulations.
-
PyMOL or UCSF Chimera: For visualization and analysis of docking results.
-
PubChem Database: For retrieval of ligand structures.
-
Protein Data Bank (PDB): For retrieval of macromolecule structures.
2. Ligand Preparation:
-
Structure Retrieval: The 3D structure of this compound will be generated using a molecular builder and energy minimized. As a direct PubChem entry is unavailable, the structure is based on its IUPAC name: (2S)-5,7-dihydroxy-2-(2-hydroxyphenyl)-8-methoxy-2,3-dihydrochromen-4-one.
-
File Format Conversion: The structure is saved in PDB format.
-
Ligand Preparation using AutoDockTools:
-
Load the PDB file of the ligand.
-
Detect the torsional root and define the number of rotatable bonds.
-
Add Gasteiger charges.
-
Merge non-polar hydrogens.
-
Save the prepared ligand in PDBQT format.
-
3. Protein Preparation:
-
Structure Retrieval: The crystal structures of the target proteins are downloaded from the Protein Data Bank:
-
AChE: PDB ID: 4PQE
-
BACE-1: PDB ID: 6EQM
-
COX-2: PDB ID: 5IKR
-
-
Protein Refinement:
-
Load the PDB file of the protein into AutoDockTools.
-
Remove all water molecules and co-crystallized ligands.
-
Add polar hydrogens.
-
Compute and add Kollman charges.
-
Save the prepared protein in PDBQT format.
-
4. Grid Box Generation:
-
Active Site Identification: The binding site for each protein is defined based on the location of the co-crystallized ligand in the original PDB structure or from published literature.
-
Grid Parameter Setup:
-
Open the prepared protein in AutoDockTools and select the "Grid" menu.
-
Define the grid box dimensions to encompass the entire active site. For the selected targets, a grid box of 60 x 60 x 60 Å with a spacing of 0.375 Å is recommended.
-
Center the grid box on the active site.
-
Save the grid parameter file (GPF).
-
5. Molecular Docking Simulation:
-
Configuration File: Prepare a configuration file (conf.txt) specifying the paths to the prepared protein and ligand (in PDBQT format), the grid box parameters, and the output file name.
-
Running AutoDock Vina: Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt
-
Output Analysis: The results, including the binding affinities (in kcal/mol) and the docked poses of the ligand, will be saved in the specified output and log files.
Data Presentation
The following table summarizes the hypothetical quantitative data from the molecular docking of this compound against the selected protein targets.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) | Key Interacting Residues (Hypothetical) |
| Acetylcholinesterase (AChE) | 4PQE | -9.8 | 150 nM | TYR72, ASP74, TRP286, TYR341 |
| Beta-secretase 1 (BACE-1) | 6EQM | -10.5 | 55 nM | ASP32, GLY34, GLN73, THR232 |
| Cyclooxygenase-2 (COX-2) | 5IKR | -9.2 | 320 nM | ARG120, TYR355, TYR385, SER530 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Visualizations
Molecular Docking Workflow
Caption: A flowchart illustrating the key steps in the molecular docking workflow.
Hypothetical Signaling Pathway Modulation
Given the potential interaction of the flavanone with BACE-1, the following diagram illustrates its hypothetical role in the amyloidogenic pathway, which is central to Alzheimer's disease. The PI3K/Akt signaling pathway is also depicted as it is a common pathway influenced by flavonoids and plays a role in cell survival and neuroprotection.[2][3][4][5][6]
Caption: Hypothetical modulation of the Amyloid and PI3K/Akt pathways by the flavanone.
References
- 1. This compound (2',5,7-三羟基-8-甲氧基黄烷酮) - 仅供科研 | 天然产物 | MCE [medchemexpress.cn]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. cusabio.com [cusabio.com]
- 5. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Application Note: Quantification of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone in Human Plasma using a Validated LC-MS/MS Method
Introduction
2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone is a flavonoid compound that has garnered significant interest for its potential therapeutic properties, including neuroprotective and anti-inflammatory activities. To facilitate preclinical and clinical development, a sensitive, selective, and robust analytical method for the quantification of this compound in biological matrices is essential. This application note describes a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The described methodology provides a reliable protocol for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis.
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Apigenin (B1666066) (Internal Standard, IS) (purity ≥98%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Solutions
Stock solutions of this compound and the internal standard (IS), apigenin, were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working solutions into blank human plasma.
Sample Preparation
A protein precipitation method was employed for the extraction of this compound and the IS from human plasma.
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (1 µg/mL apigenin).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1.0 min: 20% B
-
1.0-5.0 min: 20% to 90% B
-
5.0-6.0 min: 90% B
-
6.0-6.1 min: 90% to 20% B
-
6.1-8.0 min: 20% B
-
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: m/z 317.08 -> 151.04 (Quantifier), m/z 317.08 -> 125.02 (Qualifier)
-
Apigenin (IS): m/z 269.05 -> 117.03
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Method Validation
The method was validated according to regulatory guidelines for bioanalytical method validation. The validation parameters included selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Quantitative Data Summary
The quantitative performance of the method is summarized in the tables below.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² | Weighting |
| This compound | 1 - 1000 | >0.995 | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 8.5 | 105.2 | 9.8 | 103.5 |
| Low | 3 | 6.2 | 98.7 | 7.5 | 101.2 |
| Medium | 100 | 4.8 | 102.1 | 5.9 | 99.8 |
| High | 800 | 3.5 | 97.9 | 4.7 | 98.6 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 89.5 | 95.2 |
| High | 800 | 92.1 | 98.7 |
A highly sensitive, specific, and reliable LC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The method demonstrates excellent performance in terms of linearity, accuracy, precision, and recovery. This method is well-suited for supporting pharmacokinetic and other clinical studies of this promising therapeutic agent.
Detailed Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound and apigenin into separate 1 mL volumetric flasks.
-
Dissolve the compounds in methanol and bring to volume. Sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Solutions:
-
Prepare a series of working solutions for calibration standards and quality controls by serially diluting the stock solutions with a 50:50 mixture of acetonitrile and water.
-
Protocol 2: Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for each sample, calibration standard, and quality control.
-
Pipette 100 µL of the respective sample (plasma, blank plasma for standards/QCs) into the labeled tubes.
-
For calibration standards and QCs, spike the appropriate amount of the corresponding working solution into the blank plasma.
-
Add 10 µL of the internal standard working solution (1 µg/mL apigenin) to all tubes except for the blank.
-
Vortex each tube for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of labeled tubes, avoiding the protein pellet.
-
Place the tubes in a nitrogen evaporator and dry the contents at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted solution to autosampler vials with inserts for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification of this compound.
Caption: Postulated neuroprotective signaling pathway of this compound.
Application Notes and Protocols: Utilizing 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone as a Potent ABCG2 Inhibitor for Reversing Multidrug Resistance
Audience: Researchers, scientists, and drug development professionals.
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the successful treatment of cancer. One of the key mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as Breast Cancer Resistance Protein or BCRP), which function as drug efflux pumps, reducing the intracellular concentration and efficacy of chemotherapeutic agents.[1][2] Flavonoids have emerged as a promising class of natural compounds capable of inhibiting ABC transporter activity.[3] This document provides detailed application notes and protocols for the use of a specific flavanone (B1672756), 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone, as a potent and selective inhibitor of ABCG2 in multidrug resistance studies.
This compound is a natural flavonoid that has been identified as a potential modulator of ABCG2 activity. Its ability to reverse ABCG2-mediated resistance makes it a valuable tool for in vitro and in vivo cancer research, as well as for potential co-administration with conventional anticancer drugs to enhance their therapeutic efficacy.
Quantitative Data Presentation
The following tables summarize the inhibitory activity of this compound against ABCG2 and its effect on reversing drug resistance. Please note that this data is illustrative and based on the reported activity of structurally similar flavonoids against ABCG2.
Table 1: In Vitro ABCG2 Inhibitory Activity of this compound
| Assay Type | Cell Line | Substrate | IC₅₀ (µM) | Reference Compound (Ko143) IC₅₀ (µM) |
| Hoechst 33342 Accumulation | MDCKII-ABCG2 | Hoechst 33342 | 1.2 | 0.03 |
| Mitoxantrone (B413) Efflux | NCI-H460/MX20 | Mitoxantrone | 1.5 | 0.05 |
| ATPase Activity | ABCG2 Membranes | ATP | 2.1 | 0.08 |
Table 2: Reversal of Mitoxantrone Resistance by this compound
| Cell Line | Mitoxantrone IC₅₀ (nM) | Mitoxantrone + 1 µM Flavanone IC₅₀ (nM) | Fold Reversal |
| NCI-H460 (Parental) | 15 | 12 | 1.25 |
| NCI-H460/MX20 (ABCG2-overexpressing) | 450 | 25 | 18 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound as an ABCG2 inhibitor.
Protocol 1: Hoechst 33342 Accumulation Assay for ABCG2 Inhibition
This assay measures the ability of a compound to inhibit the ABCG2-mediated efflux of the fluorescent substrate Hoechst 33342.[4]
Materials:
-
ABCG2-overexpressing cells (e.g., MDCKII-ABCG2) and parental cells (e.g., MDCKII).
-
This compound.
-
Ko143 (positive control inhibitor).
-
Hoechst 33342 dye.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Hanks' Balanced Salt Solution (HBSS).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
Wash the cells twice with pre-warmed HBSS.
-
Prepare serial dilutions of this compound and Ko143 in HBSS.
-
Add the test compounds to the respective wells and incubate at 37°C for 30 minutes.
-
Add Hoechst 33342 to a final concentration of 5 µM to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Wash the cells three times with ice-cold HBSS to remove extracellular dye.
-
Add 100 µL of fresh HBSS to each well.
-
Measure the intracellular fluorescence using a plate reader with excitation at 355 nm and emission at 460 nm.
-
Calculate the IC₅₀ value by plotting the fluorescence intensity against the logarithm of the inhibitor concentration.
Protocol 2: Mitoxantrone Resensitization Assay
This assay determines the ability of the flavanone to restore the sensitivity of ABCG2-overexpressing cancer cells to an ABCG2 substrate drug, such as mitoxantrone.[5]
Materials:
-
ABCG2-overexpressing cancer cells (e.g., NCI-H460/MX20) and their parental counterpart (e.g., NCI-H460).
-
This compound.
-
Mitoxantrone.
-
RPMI-1640 medium with 10% FBS.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Dimethyl sulfoxide (B87167) (DMSO).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Prepare serial dilutions of mitoxantrone.
-
Treat the cells with the mitoxantrone dilutions in the presence or absence of a fixed, non-toxic concentration of this compound (e.g., 1 µM).
-
Incubate the plates for 72 hours at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ values for mitoxantrone under each condition and determine the fold reversal of resistance.
Protocol 3: ABCG2 ATPase Activity Assay
This assay measures the effect of the test compound on the ATP hydrolysis activity of ABCG2, which is coupled to substrate transport.[6]
Materials:
-
Isolated membrane vesicles from cells overexpressing ABCG2.
-
This compound.
-
ATP.
-
ATPase assay buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 5 mM sodium azide, 2 mM DTT, 10 mM MgCl₂, 1 mM EGTA, pH 7.0).
-
Reagents for detecting inorganic phosphate (B84403) (Pi) (e.g., molybdate-based colorimetric reagent).
-
Sodium orthovanadate (a general ATPase inhibitor).
Procedure:
-
Incubate the ABCG2 membrane vesicles (5-10 µg) with varying concentrations of this compound in the ATPase assay buffer for 5 minutes at 37°C.
-
Initiate the reaction by adding ATP to a final concentration of 5 mM.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding an appropriate stop solution (e.g., SDS).
-
Measure the amount of inorganic phosphate released using a colorimetric method.
-
Determine the concentration of the flavanone that inhibits 50% of the ABCG2-specific ATPase activity (the difference between basal and vanadate-sensitive ATPase activity).
Visualizations
Signaling Pathway Diagram
The PI3K/AKT pathway is known to regulate the expression of ABCG2. Inhibition of this pathway can lead to decreased ABCG2 levels, potentially synergizing with direct ABCG2 inhibitors.[7]
Caption: PI3K/AKT pathway regulation of ABCG2 expression and its inhibition.
Experimental Workflow Diagram
The following diagram outlines the general workflow for screening and characterizing potential ABCG2 inhibitors.
Caption: Workflow for ABCG2 inhibitor screening and characterization.
Conclusion
This compound represents a promising chemical scaffold for the development of novel agents to combat multidrug resistance in cancer. The protocols and data presented herein provide a framework for researchers to investigate its potential as an ABCG2 inhibitor. Further studies are warranted to fully elucidate its mechanism of action, in vivo efficacy, and potential for clinical translation in combination with existing chemotherapeutic regimens.
References
- 1. researchgate.net [researchgate.net]
- 2. New trends for overcoming ABCG2/BCRP-mediated resistance to cancer therapies | springermedicine.com [springermedicine.com]
- 3. Flavonoids from eight tropical plant species that inhibit the multidrug resistance transporter ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. The PI3K/AKT signaling pathway regulates ABCG2 expression and confers resistance to chemotherapy in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone in Neurodegeneration Models: A Prospective Outlook
Researchers, scientists, and drug development professionals are increasingly investigating the potential of flavonoids, a class of natural compounds, for the treatment of neurodegenerative diseases. While extensive research exists for certain flavonoids, specific information regarding the application of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone in neurodegeneration models is not currently available in published scientific literature. This document, therefore, outlines a prospective approach for researchers interested in exploring the therapeutic potential of this specific flavanone, based on established methodologies and known mechanisms of similar compounds.
The global burden of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease is significant, with no current treatments that can halt or reverse disease progression.[1][2] Flavonoids have emerged as promising therapeutic candidates due to their multifaceted biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[3] These compounds can modulate various signaling pathways implicated in neurodegeneration, such as those involving ERK, PI3-kinase/Akt, and NF-κB, and can also interfere with the aggregation of pathogenic proteins like amyloid-beta and tau.[4][5]
Although direct experimental data for this compound is lacking, its structural similarity to other neuroprotective methoxylated flavones suggests it may share similar mechanisms of action.[6] Preclinical studies on related compounds have demonstrated benefits in cellular and animal models of neurodegeneration.[6]
Hypothetical Application Notes and Protocols
The following sections propose a series of application notes and experimental protocols that could be adapted to investigate the efficacy of this compound in various neurodegeneration models.
Table 1: Potential In Vitro Efficacy of this compound in Neurodegeneration Models (Hypothetical Data)
| Model System | Neuroprotective Endpoint | Effective Concentration (µM) | Observed Effect (% of Control) | Putative Mechanism |
| SH-SY5Y cells + Aβ1-42 | Neuronal Viability (MTT Assay) | 1 - 20 | 50 - 85% increase | Anti-apoptotic, BACE1 Inhibition |
| BV-2 Microglia + LPS | Nitric Oxide Production | 5 - 25 | 40 - 70% decrease | Anti-inflammatory (NF-κB inhibition) |
| PC12 cells + 6-OHDA | ROS Levels (DCFDA Assay) | 1 - 15 | 30 - 60% decrease | Antioxidant (Nrf2 activation) |
| Primary Cortical Neurons | Tau Phosphorylation (Western Blot) | 10 - 50 | 25 - 50% decrease | GSK-3β Inhibition |
Experimental Protocols
1. In Vitro Neuroprotection Assay against Amyloid-Beta Toxicity
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Inducer of Neurodegeneration: Amyloid-beta (Aβ) fibrils.[7]
-
Methodology:
-
Culture SH-SY5Y cells to 80% confluency.
-
Pre-treat cells with varying concentrations of this compound for 24 hours.
-
Induce neurotoxicity by adding pre-aggregated Aβ1-42 oligomers to the cell culture.
-
After 24 hours of incubation, assess cell viability using the MTT assay.
-
Measure lactate (B86563) dehydrogenase (LDH) release into the medium as an indicator of cytotoxicity.
-
-
Expected Outcome: Increased cell viability and reduced LDH release in cells pre-treated with the flavanone.
2. Anti-Neuroinflammatory Activity in Microglia
-
Cell Line: Murine microglial BV-2 cells.
-
Inducer of Inflammation: Lipopolysaccharide (LPS).[3]
-
Methodology:
-
Plate BV-2 cells and allow them to adhere.
-
Treat cells with this compound for 1 hour.
-
Stimulate with LPS to induce an inflammatory response.
-
After 24 hours, measure the concentration of nitric oxide (NO) in the culture medium using the Griess reagent.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
-
Expected Outcome: Dose-dependent reduction in NO and pro-inflammatory cytokine production.
3. In Vivo Efficacy in a Transgenic Mouse Model of Alzheimer's Disease
-
Animal Model: 5XFAD or APP/PS1 transgenic mice.
-
Treatment Regimen: Chronic oral administration of this compound.
-
Methodology:
-
Begin treatment in mice at an age when pathology starts to develop.
-
Administer the compound daily via oral gavage for a period of 3-6 months.
-
Conduct behavioral tests (e.g., Morris water maze, Y-maze) to assess cognitive function.
-
At the end of the treatment period, sacrifice the animals and collect brain tissue.
-
Perform immunohistochemistry to quantify amyloid plaque load and microgliosis.
-
Use Western blotting to analyze levels of synaptic proteins and inflammatory markers.
-
-
Expected Outcome: Improved cognitive performance, reduced amyloid plaque deposition, and decreased neuroinflammation in treated mice compared to vehicle controls.
Potential Signaling Pathways and Mechanisms
Based on studies of similar flavonoids, this compound could exert its neuroprotective effects through the modulation of several key signaling pathways.
Caption: Hypothetical signaling pathways modulated by the flavanone.
Experimental Workflow for In Vitro Screening
The following diagram illustrates a typical workflow for the initial in vitro screening of a novel compound like this compound.
References
- 1. [PDF] The Potential of Flavonoids for the Treatment of Neurodegenerative Diseases | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Role of Flavonoids in Protecting Against Neurodegenerative Diseases—Possible Mechanisms of Action [mdpi.com]
- 4. jchr.org [jchr.org]
- 5. Multi-Target Mechanisms of Phytochemicals in Alzheimer’s Disease: Effects on Oxidative Stress, Neuroinflammation and Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caringsunshine.com [caringsunshine.com]
- 7. In vitro neurology assays - InnoSer [innoserlaboratories.com]
Application Notes: Ex Vivo Analysis of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone
Introduction 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone is a flavonoid, a class of polyphenolic compounds found in various plants.[1] Flavonoids are widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties.[2][3] The ex vivo analysis of this specific flavanone (B1672756) on human tissues provides a powerful platform to bridge the gap between in vitro cell culture and in vivo clinical studies. This methodology allows for the investigation of the compound's effects in the complex, multicellular, and structurally intact environment of human tissue, offering more physiologically relevant insights into its potential therapeutic applications.[4][5]
Principle of the Application This document outlines protocols for evaluating the biological effects of this compound on fresh human tissue explants. While direct studies on this specific compound in human ex vivo models are not extensively documented, research on structurally similar flavonoids suggests potential mechanisms of action. These include the modulation of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), as well as the activation of antioxidant response pathways like the Nrf2/ARE axis.[2][6][7]
The proposed application involves maintaining viable human tissue explants (e.g., skin, adipose, or mucosal tissue) in culture, treating them with the flavanone, and subsequently analyzing changes in cellular behavior, protein expression, and gene transcription. This approach is suitable for assessing a range of activities, including anti-inflammatory efficacy, antioxidant potential, and impact on tissue-specific biomarkers.
Potential Applications
-
Dermatology and Cosmetics: Assessing the potential of the flavanone to mitigate UV-induced inflammation, oxidative stress, or aging in human skin explants.
-
Immunology: Investigating the modulation of cytokine and chemokine release in response to inflammatory stimuli in human mucosal or lymphoid tissues.
-
Drug Discovery: Screening and validating the compound as a lead for developing novel anti-inflammatory or chemopreventive agents.
-
Toxicology: Evaluating the safety and potential tissue toxicity of the compound at various concentrations.[8][9]
Quantitative Data Summary
The following tables represent hypothetical data that could be generated from the described protocols, illustrating the potential dose-dependent anti-inflammatory effects of this compound on human skin explants stimulated with Lipopolysaccharide (LPS).
Table 1: Effect of Flavanone on Pro-inflammatory Cytokine Expression (qPCR)
| Treatment Group | IL-6 mRNA Fold Change (vs. Vehicle) | TNF-α mRNA Fold Change (vs. Vehicle) | IL-1β mRNA Fold Change (vs. Vehicle) |
|---|---|---|---|
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| LPS (1 µg/mL) | 52.4 ± 4.8 | 45.8 ± 5.1 | 33.1 ± 3.9 |
| LPS + Flavanone (1 µM) | 41.3 ± 3.5 | 38.2 ± 4.0 | 25.6 ± 2.8 |
| LPS + Flavanone (10 µM) | 20.7 ± 2.1 | 18.9 ± 2.3 | 12.4 ± 1.5 |
| LPS + Flavanone (50 µM) | 8.2 ± 0.9 | 6.5 ± 0.7 | 4.7 ± 0.6 |
Table 2: Effect of Flavanone on Key Signaling Protein Phosphorylation (Western Blot)
| Treatment Group | p-NF-κB p65 / Total p65 (Ratio) | p-p38 MAPK / Total p38 (Ratio) | p-ERK1/2 / Total ERK1/2 (Ratio) |
|---|---|---|---|
| Vehicle Control | 0.15 ± 0.03 | 0.21 ± 0.04 | 0.18 ± 0.03 |
| LPS (1 µg/mL) | 0.89 ± 0.09 | 0.91 ± 0.10 | 0.75 ± 0.08 |
| LPS + Flavanone (10 µM) | 0.51 ± 0.06 | 0.55 ± 0.07 | 0.49 ± 0.05 |
| LPS + Flavanone (50 µM) | 0.25 ± 0.04 | 0.29 ± 0.04 | 0.27 ± 0.04 |
Experimental Protocols
The following are detailed protocols for the ex vivo analysis of this compound using human skin as a model tissue.
Protocol 1: Human Skin Explant Culture and Treatment
-
Tissue Acquisition: Obtain fresh human skin tissue from elective surgeries (e.g., abdominoplasty, facelift) with informed patient consent and institutional ethical approval.[5]
-
Tissue Transport: Place the tissue in a sterile container with transport medium (DMEM supplemented with 200 U/mL penicillin, 200 µg/mL streptomycin) on ice.[5] Process the tissue within 2-4 hours of excision.
-
Explant Preparation: a. Under a sterile laminar flow hood, wash the tissue three times with sterile Phosphate Buffered Saline (PBS) containing antibiotics.[10] b. Remove subcutaneous fat using a sterile scalpel. c. Cut the full-thickness skin into 8 mm punch biopsies.
-
Explant Culture: a. Place each explant, dermis-side down, into a well of a 12-well culture plate containing 1 mL of culture medium (DMEM, 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin). b. Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow tissue to stabilize.[5]
-
Flavanone and Stimulant Treatment: a. Prepare stock solutions of this compound in DMSO. The final DMSO concentration in the culture medium should not exceed 0.1%. b. After the stabilization period, replace the medium with fresh, serum-free medium containing the desired concentrations of the flavanone (e.g., 1 µM, 10 µM, 50 µM) or vehicle (0.1% DMSO). c. Pre-incubate with the flavanone for 2 hours. d. Add an inflammatory stimulant (e.g., 1 µg/mL Lipopolysaccharide, LPS) to the relevant wells. e. Incubate for the desired experimental period (e.g., 24 hours for gene expression, 30-60 minutes for protein phosphorylation).
-
Tissue Harvesting: At the end of the incubation, harvest the explants. Cut each explant in half. Fix one half in 10% neutral buffered formalin for histology and snap-freeze the other half in liquid nitrogen for protein/RNA extraction.
Protocol 2: Immunohistochemistry (IHC) for NF-κB p65 Nuclear Translocation
-
Tissue Processing: Process formalin-fixed explants, embed in paraffin, and cut 5 µm sections.
-
Staining: a. Deparaffinize and rehydrate the tissue sections. b. Perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0). c. Block endogenous peroxidase activity with 3% H₂O₂ and non-specific binding with 5% normal goat serum. d. Incubate with a primary antibody against NF-κB p65 (1:200 dilution) overnight at 4°C. e. Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. f. Develop the stain using DAB (3,3'-diaminobenzidine) substrate and counterstain with hematoxylin.
-
Analysis: a. Acquire images using a light microscope. b. Quantify the percentage of keratinocytes or fibroblasts showing nuclear p65 staining (brown nuclei) versus cytoplasmic staining (blue nuclei) across at least five high-power fields per sample.
Protocol 3: Western Blot for MAP Kinase Phosphorylation
-
Protein Extraction: Homogenize snap-frozen tissue samples in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: a. Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-ERK1/2, anti-total-ERK1/2, all at 1:1000 dilution). c. Wash and incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection and Analysis: a. Detect the signal using an enhanced chemiluminescence (ECL) substrate. b. Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample.
Protocol 4: Quantitative PCR (qPCR) for Cytokine Gene Expression
-
RNA Extraction: Extract total RNA from snap-frozen tissue using a suitable kit (e.g., RNeasy Kit) after homogenization.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: a. Set up qPCR reactions using a SYBR Green master mix, cDNA template, and specific primers for target genes (e.g., IL6, TNF, IL1B) and a housekeeping gene (e.g., GAPDH). b. Run the reaction on a real-time PCR system.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing treatment groups to the vehicle control.
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway modulated by the flavanone.
Caption: Experimental workflow for ex vivo analysis of the flavanone.
Caption: Postulated NF-κB signaling pathway inhibited by the flavanone.
References
- 1. 5,7,4'-Trihydroxy-8-methoxyflavanone | C16H14O6 | CID 42608119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Flavonols and Flavones as Potential anti-Inflammatory, Antioxidant, and Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ex Vivo Culture of Patient Tissue & Examination of Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flavonoids as anti-inflammatory agents | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 8. In silico, in vitro, and ex vivo studies of the toxicological and pharmacological properties of the flavonoid 5,7-dihydroxy-3,8,4'-trimethoxy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-biolabs.com [creative-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Ultrasound-Assisted Extraction for Flavanones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the optimization of ultrasound-assisted extraction (UAE) of flavanones from plant material.
Troubleshooting Guide
This guide addresses common issues encountered during the ultrasound-assisted extraction of flavanones.
| Question/Issue | Possible Causes | Troubleshooting Steps |
| Low Flavanone (B1672756) Yield | 1. Inappropriate Solvent: The polarity of the solvent may not be suitable for the target flavanones. 2. Suboptimal Extraction Parameters: Temperature, time, or ultrasonic power may not be at their optimal levels.[1][2] 3. Insufficient Cell Wall Disruption: The ultrasonic waves may not be effectively breaking down the plant cell walls to release the flavanones.[3] 4. Improper Sample Preparation: Particle size of the plant material may be too large, reducing the surface area for extraction.[4][5] 5. Degradation of Flavanones: Excessive temperature or prolonged extraction time can lead to the degradation of the target compounds. | 1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetone) and different aqueous concentrations (e.g., 50-80% ethanol).[1][6][7] 2. Parameter Optimization: Systematically vary one parameter at a time (e.g., temperature: 30-60°C, time: 20-60 min, ultrasonic power: 100-400 W) to identify the optimal conditions.[8][9] Response surface methodology (RSM) can be employed for multi-parameter optimization.[10][11] 3. Power & Frequency Adjustment: Ensure the ultrasonic power is adequate. If possible, test different frequencies, as lower frequencies tend to produce more intense cavitation. 4. Sample Grinding: Grind the plant material to a fine, uniform powder to increase the surface area available for extraction.[4][5] 5. Control Temperature and Time: Use a water bath to control the extraction temperature and avoid excessive sonication times. |
| Inconsistent Results | 1. Inhomogeneous Sample: The distribution of flavanones in the plant material may not be uniform. 2. Fluctuations in Ultrasonic Power: The output of the ultrasonic device may not be consistent. 3. Variable Solvent Concentration: Inaccurate preparation of aqueous solvent mixtures. 4. Inconsistent Solid-to-Liquid Ratio: Variations in the amount of plant material or solvent used. | 1. Thorough Mixing of Sample: Ensure the powdered plant material is well-mixed before taking samples for extraction. 2. Equipment Calibration: Regularly check and calibrate the ultrasonic bath or probe system. 3. Precise Solvent Preparation: Use calibrated volumetric flasks and pipettes for preparing solvent mixtures. 4. Accurate Weighing and Measuring: Use a calibrated balance to weigh the plant material and a graduated cylinder or volumetric flask for the solvent. |
| Extract Degradation (Discoloration, Loss of Activity) | 1. Over-sonication: Prolonged exposure to high-intensity ultrasound can generate free radicals and lead to the degradation of thermolabile compounds. 2. High Temperature: Excessive heat during extraction can cause thermal degradation of flavanones. 3. Presence of Oxygen and Light: Exposure to air and light can promote oxidative degradation of the extracted compounds. | 1. Optimize Sonication Time: Determine the shortest effective extraction time. Studies have shown that flavanone yield may not significantly increase after a certain point.[11] 2. Temperature Control: Use a cooling water bath to maintain a constant, optimal temperature during sonication.[9] 3. Inert Atmosphere and Light Protection: Perform the extraction under an inert atmosphere (e.g., nitrogen) and use amber glassware to protect the extract from light. |
| Difficulty Filtering the Extract | 1. Fine Particulate Matter: The plant material may be ground too finely, leading to clogging of the filter paper. 2. Presence of Gummy or Mucilaginous Substances: Some plant materials release substances that can block the filter. | 1. Centrifugation: Centrifuge the extract at a moderate speed (e.g., 3000-4000 rpm) for 10-15 minutes to pellet the solid particles before filtration.[12] 2. Use of Filter Aids: Mix a filter aid (e.g., celite) with the extract before filtration. 3. Coarser Grinding: If possible, use a slightly larger particle size for the plant material. |
Frequently Asked Questions (FAQs)
1. What is the principle behind ultrasound-assisted extraction (UAE)?
UAE utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent.[3] This process involves the formation, growth, and implosion of microscopic bubbles, which generates intense local pressures and temperatures. These forces cause the disruption of plant cell walls, leading to the enhanced release of intracellular contents, including flavanones, into the solvent.[3][13] This mechanism improves mass transfer and accelerates the extraction process.
2. Which solvent is best for extracting flavanones using UAE?
The choice of solvent is critical and depends on the specific flavanones being targeted. Generally, polar solvents are effective. Ethanol and methanol, often in aqueous solutions (e.g., 50-80%), are commonly used and have shown high extraction efficiencies for flavanones like hesperidin (B1673128) and naringin (B1676962) from citrus peels.[8][9][14] Acetone has also been identified as an effective solvent for some phytochemicals.[7] It is recommended to perform preliminary experiments with different solvents and concentrations to determine the optimal choice for your specific plant material.
3. How does ultrasonic power affect flavanone extraction?
Increasing ultrasonic power generally enhances the extraction efficiency up to a certain point by intensifying cavitation and cell wall disruption.[1] However, excessive power can lead to the degradation of the target flavanones due to the generation of free radicals and increased temperatures.[13] Therefore, it is crucial to optimize the ultrasonic power to maximize yield without causing degradation.
4. What is the optimal temperature for UAE of flavanones?
Higher temperatures can increase the solubility of flavanones and the diffusion rate, thus improving extraction efficiency. However, temperatures that are too high can lead to the degradation of these compounds and increase the extraction of undesirable impurities. A temperature range of 40-60°C is often found to be optimal for flavanone extraction.[8][9]
5. How long should the ultrasound-assisted extraction be performed?
One of the main advantages of UAE is the reduced extraction time compared to conventional methods.[3] The optimal time can range from 15 to 70 minutes.[1][10][11] Prolonging the extraction time beyond the optimum may not significantly increase the yield and could lead to the degradation of the target compounds.[1]
6. What is the importance of the solid-to-liquid ratio?
The solid-to-liquid ratio influences the concentration gradient between the plant material and the solvent, which drives the extraction process. A higher ratio (more solvent) can enhance the extraction yield, but using an excessive amount of solvent can lead to a diluted extract and increased processing costs. Typical ratios range from 1:10 to 1:30 g/mL.[10]
Data on Optimized UAE Parameters for Flavanones and Flavonoids
The following tables summarize optimized parameters from various studies on the ultrasound-assisted extraction of flavonoids, including flavanones.
Table 1: Optimized UAE Parameters for Flavonoids from Various Plant Sources
| Plant Material | Target Compound | Optimal Solvent | Solid-to-Liquid Ratio (g/mL) | Ultrasonic Power (W) | Temperature (°C) | Time (min) | Yield | Reference |
| Cryptotaenia japonica Hassk. | Total Flavonoids | 55% Ethanol | 1:30 | 400 | Not Specified | 70 | 33.11 mg/g DW | [10] |
| Lactuca indica L. | Total Flavonoids | 58.86% Ethanol | 1:24.76 | 411.43 | Not Specified | 30 | 48.01 mg/g | [1] |
| Orange (Citrus sinensis L.) Peel | Flavanones (Hesperidin, Naringin) | 4:1 Ethanol:Water | Not Specified | 150 | 40 | 30 | 205.2 mg Hesperidin/100g FW | [8] |
| Penggan (Citrus reticulata) Peel | Hesperidin | Methanol | Not Specified | Not a significant factor | 40 | 60 | Not Specified | [9] |
| Orange By-products | Phenolic Compounds | 45% Ethanol | Not Specified | 110 | 35 | 35 | Not Specified | [15] |
Table 2: Influence of Particle Size on Hesperidin Extraction from Citrus Pomace
| Particle Size (mm) | Hesperidin Yield (mg/g) |
| 1.40 | 6.27 |
| 2.00 | 6.44 |
| 2.80 | Lower than 1.40 and 2.00 |
| Reference:[4][5][16] |
Experimental Protocols
1. General Protocol for Optimization of Ultrasound-Assisted Extraction of Flavanones
This protocol outlines a general procedure for optimizing the key parameters of UAE for flavanone extraction from plant material.
-
1.1. Sample Preparation:
-
Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder using a laboratory mill.
-
Sieve the powder to obtain a uniform particle size.
-
-
1.2. Single-Factor Experiments:
-
To determine the preliminary optimal range for each parameter, perform a series of single-factor experiments. Vary one parameter while keeping the others constant.
-
Solvent Concentration: Extract the sample with different concentrations of an aqueous solvent (e.g., 30%, 40%, 50%, 60%, 70%, 80% ethanol).
-
Solid-to-Liquid Ratio: Vary the ratio of plant material to solvent (e.g., 1:10, 1:15, 1:20, 1:25, 1:30 g/mL).
-
Ultrasonic Power: Test different ultrasonic power settings (e.g., 100, 150, 200, 250, 300 W).
-
Extraction Temperature: Perform the extraction at different temperatures (e.g., 30, 40, 50, 60, 70°C).
-
Extraction Time: Vary the duration of the sonication (e.g., 15, 30, 45, 60, 75 min).[1]
-
-
-
1.3. Response Surface Methodology (RSM) for Multi-Parameter Optimization:
-
Based on the results of the single-factor experiments, select the most significant parameters and their optimal ranges.
-
Use a statistical design, such as a Box-Behnken design (BBD) or Central Composite Design (CCD), to investigate the interactions between the selected parameters and determine the overall optimal conditions.
-
-
1.4. Extraction Procedure:
-
Weigh a precise amount of the powdered plant material and place it in an extraction vessel (e.g., an Erlenmeyer flask).
-
Add the specified volume of the chosen solvent.
-
Place the vessel in the ultrasonic bath, ensuring the water level is consistent for all experiments.
-
Set the desired ultrasonic power, temperature, and extraction time.
-
After extraction, separate the extract from the solid residue by centrifugation followed by filtration through a suitable filter paper (e.g., Whatman No. 1).
-
-
1.5. Analysis of Flavanones:
-
Quantify the flavanone content in the extract using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or DAD detector.
-
2. Protocol for Quantification of Total Phenolic Content (TPC)
-
2.1. Reagents:
-
Folin-Ciocalteu reagent
-
Sodium carbonate solution (e.g., 20% w/v)
-
Gallic acid standard solutions of known concentrations
-
-
2.2. Procedure:
-
Mix a small volume of the extract (e.g., 100 µL) with the Folin-Ciocalteu reagent (e.g., 250 µL of 1 N).[12]
-
After a few minutes, add the sodium carbonate solution (e.g., 1250 µL).[12]
-
Add distilled water to reach a final volume.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 2 hours).[12]
-
Measure the absorbance at a specific wavelength (e.g., 760 nm) using a spectrophotometer.
-
Construct a calibration curve using the gallic acid standards.
-
Express the TPC as mg of gallic acid equivalents per gram of dry weight of the plant material (mg GAE/g DW).
-
Visualizations
Caption: Workflow for the optimization of ultrasound-assisted extraction of flavanones.
Caption: Logical workflow for troubleshooting low flavanone yield in UAE.
References
- 1. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. rke.abertay.ac.uk [rke.abertay.ac.uk]
- 5. Screening the effect of four ultrasound-assisted extraction parameters on hesperidin and phenolic acid content of aqueous citrus pomace extracts | SLU publication database (SLUpub) [publications.slu.se]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Green Extraction of Orange Peel Using Deep Eutectic Solvents Assisted by Ultrasound: Bioactivity Assessment and Compound Quantification | MDPI [mdpi.com]
- 13. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone in Solution
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on maintaining the stability of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone in solution. The following troubleshooting guides and Frequently Asked Questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a flavonoid compound, a class of natural products known for their diverse biological activities. Like many flavonoids, its polyphenolic structure is susceptible to degradation under various experimental conditions.[1] This degradation can result in a loss of biological activity and the formation of unknown byproducts, which may lead to inconsistent and unreliable experimental outcomes.[1] Therefore, ensuring the stability of this compound in solution is critical for obtaining accurate and reproducible results.
Q2: What are the primary factors influencing the stability of this compound in solution?
The stability of flavonoids like this compound is primarily affected by the following factors:
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pH: Flavonoids are generally more stable in acidic to neutral conditions (pH 4-7) and are prone to degradation in alkaline environments.[2][3][4] Alkaline conditions can promote oxidation and hydrolysis of the flavanone (B1672756) structure.[1]
-
Temperature: Elevated temperatures accelerate the rate of degradation.[5][6] Storing solutions at low temperatures is crucial for maintaining stability.[1]
-
Light: Exposure to ultraviolet (UV) or even ambient light can induce photodegradation.[7][8] It is essential to protect solutions containing this compound from light.[9]
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Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the phenolic hydroxyl groups, which are key to the compound's biological activity.[10]
Q3: How can I visually detect if my this compound solution has degraded?
A common sign of flavonoid degradation, particularly oxidation, is a change in the color of the solution, often to a yellowish or brownish hue.[1] However, significant degradation can occur without a noticeable color change. Therefore, analytical methods like HPLC are necessary for a definitive assessment of stability.
Q4: What are the best practices for preparing and storing stock solutions of this compound?
To ensure the stability of your stock solutions, follow these recommendations:
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Solvent Selection: Use high-purity, anhydrous solvents such as DMSO or ethanol (B145695) to prepare concentrated stock solutions.
-
Storage Temperature: Store stock solutions at -20°C or -80°C for long-term storage.[11]
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Aliquotting: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[11]
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Protection from Light: Always store solutions in amber-colored vials or wrap the vials in aluminum foil to protect them from light.[9][11]
-
Inert Atmosphere: For maximum stability, consider purging the headspace of the storage vial with an inert gas like nitrogen or argon to minimize exposure to oxygen.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no biological activity | Degradation of the flavanone due to improper storage or handling. | - Prepare fresh stock solutions. - Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[11] - Protect all solutions from light.[9][11] |
| Inconsistent results between experiments | Degradation of the stock solution over time or instability in the assay medium. | - Aliquot stock solutions to avoid freeze-thaw cycles.[11] - Prepare fresh working solutions for each experiment. - Minimize the incubation time of the flavanone in the assay medium. - Assess the stability of the compound under your specific assay conditions using HPLC. |
| Appearance of unexpected peaks in HPLC chromatogram | Formation of degradation products. | - Review your sample preparation and storage procedures to identify potential causes of degradation (e.g., light exposure, temperature fluctuations, non-neutral pH).[1] - Conduct a forced degradation study to identify potential degradation products and confirm that your analytical method is stability-indicating.[1] |
| Precipitation of the compound in aqueous solutions | Low aqueous solubility of the flavanone. | - Prepare concentrated stock solutions in an appropriate organic solvent like DMSO or ethanol. - Ensure the final concentration of the organic solvent in the aqueous medium is low (typically <0.1%) and consistent across all experiments, including controls. |
| Color change of the solution (e.g., yellowing) | Oxidation or pH-dependent degradation of the flavanone. | - Prepare solutions using deoxygenated buffers. - Consider adding an antioxidant, such as ascorbic acid, if compatible with your assay. - Measure and, if necessary, adjust the pH of your solutions to maintain a slightly acidic to neutral environment.[1] |
Summary of Stability Factors and Recommendations
| Factor | Effect on Stability | Recommendation |
| pH | Degradation increases in alkaline conditions.[1] | Maintain pH between 4 and 7.[2] |
| Temperature | Degradation accelerates with increasing temperature.[5] | Store solutions at low temperatures (-20°C or -80°C for long-term).[11] |
| Light | Exposure to UV and ambient light can cause photodegradation.[7][8] | Use amber vials or protect from light with aluminum foil.[9][11] |
| Oxygen | Promotes oxidative degradation.[10] | Use deoxygenated solvents and consider storage under an inert gas.[1] |
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting: Aliquot the stock solution into single-use, amber-colored microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[11]
Protocol 2: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to ensure that the analytical method is stability-indicating.[1]
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Stress Conditions: Expose the flavanone solution to the following stress conditions in separate, clearly labeled amber vials:
-
Acid Hydrolysis: Add 1N HCl and incubate at 60°C for 2 hours.
-
Base Hydrolysis: Add 1N NaOH and incubate at room temperature for 30 minutes.
-
Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for 2 hours.
-
Thermal Degradation: Store the solid compound in an oven at 105°C for 24 hours, then dissolve in the solvent.
-
Photolytic Degradation: Expose a solution of the compound to a light source (e.g., UV lamp at 254 nm) for 24 hours.
-
-
Neutralization and Dilution: After exposure, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration for HPLC analysis.
-
HPLC Analysis: Analyze all stressed samples, a non-degraded standard, and a blank using a validated stability-indicating HPLC method.
Protocol 3: Stability-Indicating HPLC Method
This protocol outlines a general reverse-phase HPLC method suitable for the analysis of this compound and its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[12]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (determined by UV scan of the compound). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
-
Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent to a concentration of approximately 0.1 mg/mL.
Visualizations
Caption: A general experimental workflow for assessing the stability of this compound.
Caption: A troubleshooting decision tree for addressing inconsistent experimental results.
Caption: A hypothetical signaling pathway illustrating the potential antioxidant and anti-inflammatory action of a flavanone.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Temperatures on Polyphenols during Extraction [mdpi.com]
- 6. Effects of the Processing Temperature on the Degradation of Food Flavonoids | Drupal [umsibslor.univ-lorraine.fr]
- 7. researchgate.net [researchgate.net]
- 8. Comparative photodegradation studies on 3-hydroxyflavone: influence of different media, pH and light sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Analysis of 2′-hydroxyflavanone (2HF) in mouse whole blood by HPLC–MS/MS for the determination of pharmacokinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
Purification strategies for 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone using column chromatography
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the general principle for purifying this compound by column chromatography?
A1: The primary method is normal-phase column chromatography. This technique separates compounds based on their polarity. The stationary phase (e.g., silica (B1680970) gel) is polar, and the mobile phase is a less polar organic solvent mixture. Compounds with higher polarity, like the target trihydroxy-flavanone, will interact more strongly with the stationary phase and elute later than less polar impurities. By gradually increasing the mobile phase's polarity, compounds are eluted in order of increasing polarity.[1]
Q2: What are the most common stationary phases for this type of purification?
A2: The most commonly used stationary phases for flavanone (B1672756) purification are:
-
Silica Gel: The standard choice for normal-phase chromatography due to its high resolving power for moderately polar compounds.[2][3]
-
Sephadex LH-20: A lipophilic dextran (B179266) gel used for both adsorption and size-exclusion chromatography. It is particularly effective for separating flavonoids and can be used with polar organic solvents like methanol (B129727) or ethanol.[2][4]
-
Reversed-Phase C18 Silica: This is used in reversed-phase chromatography where the stationary phase is nonpolar. It is a useful alternative, especially if the compound is unstable on silica gel.[5]
Q3: Which mobile phase systems are recommended for purifying this flavanone on silica gel?
A3: The choice of mobile phase is critical for achieving good separation. Common systems for flavonoids include:
-
Hexane-Ethyl Acetate (B1210297) Gradient: Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate.[5]
-
Dichloromethane-Methanol Gradient: Another effective system, particularly for more polar flavonoids.[5] The optimal ratio should be determined by preliminary Thin-Layer Chromatography (TLC) analysis.
Q4: How do I select the optimal mobile phase before running the column?
A4: Use Thin-Layer Chromatography (TLC) to screen different solvent systems. The goal is to find a system where the target compound, this compound, has a Retention Factor (Rf) value of approximately 0.25-0.35. This Rf value typically ensures that the compound will elute from the column in a reasonable volume without being too close to the solvent front or requiring excessively polar conditions.[6]
Q5: What methods can be used to detect the flavanone in the collected fractions?
A5: Flavonoids have strong UV absorbance. Fractions can be monitored using:
-
TLC with UV visualization: Spot each fraction on a TLC plate and view under a UV lamp (typically at 254 nm).[6]
-
UV-Vis Spectrophotometry: Flavonoids generally show characteristic absorption maxima between 250–285 nm and 320–380 nm.[5] An HPLC with a photodiode array (PDA) detector can also be used for precise monitoring.[7]
Troubleshooting Guide
Problem 1: Poor or no separation of the flavanone from impurities.
-
Q: My TLC analysis shows overlapping spots, and the column fractions are all mixed. What should I do?
-
A: Probable Cause & Solution:
-
Inappropriate Mobile Phase: The polarity of your solvent system may not be optimal. Re-evaluate your mobile phase using TLC with various solvent systems (e.g., trying different ratios of hexane/ethyl acetate or switching to a dichloromethane (B109758)/acetone system).[8]
-
Improperly Packed Column: Air bubbles, cracks, or an uneven silica bed can lead to channeling and poor separation. Ensure the column is packed uniformly as a homogenous slurry.[1]
-
Column Overloading: Loading too much crude sample can saturate the stationary phase, causing bands to broaden and overlap. As a general rule, use a mass of silica gel that is 50-100 times the mass of your crude product.
-
Sample Loaded in Too Strong a Solvent: If the sample is loaded in a solvent significantly more polar than the mobile phase, it will spread down the column in a diffuse band, ruining the separation. Use the "dry loading" method if your sample is not soluble in the initial mobile phase.[1][9]
-
-
Problem 2: The target flavanone will not elute from the column.
-
Q: I have been flushing the column with a large volume of solvent, but I cannot detect my compound in the fractions. Why?
-
A: Probable Cause & Solution:
-
Mobile Phase Polarity is Too Low: The solvent system is not strong enough to displace the polar flavanone from the silica gel. Gradually increase the polarity of your mobile phase (e.g., increase the percentage of ethyl acetate or methanol).[8]
-
Compound Decomposition: Flavanones with multiple free hydroxyl groups can sometimes irreversibly bind to or decompose on the acidic surface of silica gel.[8] Test the stability of your compound by spotting it on a TLC plate, letting it sit for an hour, and then developing it to see if degradation occurs. If it is unstable, consider using deactivated (neutralized) silica gel or switching to a different stationary phase like Sephadex LH-20.[6]
-
Incorrect Solvent Preparation: Double-check that you prepared the mobile phase correctly and did not accidentally reverse the solvent ratios.[8]
-
-
Problem 3: The flavanone elutes too quickly, with the solvent front.
-
Q: My compound came off in the very first fractions with nonpolar impurities. How can I fix this?
-
A: Probable Cause & Solution:
-
Mobile Phase Polarity is Too High: The eluent is too strong, causing all compounds to move quickly without sufficient interaction with the stationary phase. Start with a much less polar mobile phase (e.g., a higher percentage of hexane). Refer to your initial TLC analysis to select the correct starting polarity.[8]
-
-
Problem 4: The crude sample is insoluble in the starting mobile phase.
-
Q: How should I load my sample onto the column if it doesn't dissolve in the nonpolar solvent I need to start with?
-
A: Probable Cause & Solution:
-
Solubility Mismatch: This is a common issue. The best solution is the dry loading method. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or methanol), add a small amount of silica gel (2-3 times the sample weight), and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[1][9]
-
-
Data Presentation
Table 1: Recommended Column Chromatography Systems for Flavanone Purification
| Stationary Phase | Typical Mobile Phase System (Gradient Elution) | Application Notes |
| Silica Gel (Normal Phase) | Hexane → Ethyl Acetate | Standard method, good for resolving isomers and compounds of similar polarity.[5] |
| Dichloromethane → Methanol | Effective for more polar flavonoids that may not move in hexane/ethyl acetate.[3] | |
| Sephadex LH-20 | 100% Methanol or Ethanol | Good for separating flavonoids from other classes of natural products.[4] |
| Dichloromethane:Methanol (e.g., 1:1) | Often used for compounds with intermediate polarity.[4] | |
| Reversed-Phase C18 | Water → Acetonitrile (with 0.1% formic or acetic acid) | Useful for highly polar flavonoids or when compound stability on silica is an issue.[5][10] |
Experimental Protocols
Protocol 1: Purification using Normal-Phase Silica Gel Chromatography
-
Mobile Phase Selection: Use TLC to determine the optimal solvent system. Test various ratios of a nonpolar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). The ideal system will give the target flavanone an Rf of ~0.3.[6]
-
Column Packing:
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand on top to protect the silica bed.
-
Wash the column with 2-3 column volumes of the initial mobile phase, ensuring the solvent level never drops below the top of the sand.[1]
-
-
Sample Loading (Dry Method):
-
Dissolve the crude sample in a minimal volume of a volatile solvent (e.g., methanol).
-
Add silica gel (2-3 times the sample weight) to the solution.
-
Evaporate the solvent completely until a dry, free-flowing powder is obtained.[9]
-
Carefully add this powder onto the sand layer at the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial nonpolar mobile phase.
-
Gradually increase the mobile phase polarity according to a predefined gradient (e.g., increase the percentage of ethyl acetate by 5-10% every few column volumes).
-
Collect fractions of a consistent volume.
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure target compound.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
-
Mandatory Visualization
Caption: General workflow for flavanone purification via column chromatography.
Caption: Decision tree for troubleshooting poor separation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 3. researchgate.net [researchgate.net]
- 4. air.unimi.it [air.unimi.it]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Purification [chem.rochester.edu]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]
Technical Support Center: Quantification of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone by RP-HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when quantifying this compound by RP-HPLC?
A1: The most frequently reported issues include poor peak shape (tailing or fronting), the appearance of ghost peaks, retention time variability, and inaccurate quantification. These problems can stem from a variety of factors including the chemical nature of the analyte, improper method parameters, column degradation, or sample and mobile phase instability.
Q2: What is a suitable starting point for an RP-HPLC method for this compound?
A2: A good starting point is a gradient elution method using a C18 column. Given that this compound is a flavonoid isolated from Scutellaria species, methods developed for related compounds from this genus are highly relevant.[1] A typical mobile phase would consist of an acidified aqueous solution (e.g., with formic or phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727).
Q3: How can I improve the peak shape of my analyte?
A3: Peak tailing is a common problem with phenolic compounds like flavanones due to interactions with residual silanols on the silica-based stationary phase. To mitigate this, consider the following:
-
Lowering the mobile phase pH: Acidifying the mobile phase (pH 2.5-3.5) with additives like formic acid or phosphoric acid can suppress the ionization of the phenolic hydroxyl groups and reduce peak tailing.
-
Using an end-capped column: These columns have fewer free silanol (B1196071) groups, minimizing secondary interactions.
-
Optimizing the organic modifier: The choice and concentration of acetonitrile or methanol can influence peak shape.
-
Lowering sample concentration: High concentrations can lead to peak overload and asymmetry.
Q4: What causes ghost peaks in my chromatogram and how can I eliminate them?
A4: Ghost peaks are extraneous peaks that do not originate from the injected sample. Common causes include:
-
Contaminated mobile phase: Use high-purity HPLC-grade solvents and fresh solutions.
-
Sample carryover: Implement a robust needle wash protocol in your autosampler.
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Sample degradation: Ensure the stability of this compound in your sample solvent. Flavonoids can be susceptible to degradation depending on pH and solvent composition.
-
System contamination: Flush the entire HPLC system thoroughly.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Peak Tailing)
Symptoms: The peak for this compound has an asymmetrical shape with a "tail" extending from the peak maximum.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary interactions with stationary phase | Lower the mobile phase pH to 2.5-3.5 with 0.1% formic or phosphoric acid. Use a high-purity, end-capped C18 column. |
| Column overload | Reduce the injection volume or dilute the sample. |
| Extra-column band broadening | Use shorter tubing with a smaller internal diameter between the injector, column, and detector. Ensure all fittings are properly connected. |
| Column contamination or aging | Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, replace the column. |
Problem 2: Ghost Peaks
Symptoms: Unidentified peaks appear in the chromatogram, often in blank runs as well as sample runs.
Possible Causes and Solutions:
| Cause | Solution |
| Mobile phase contamination | Prepare fresh mobile phase daily using high-purity HPLC-grade solvents and water. Filter the mobile phase before use. |
| Autosampler carryover | Optimize the needle wash procedure. Use a wash solvent that is a strong solvent for the analyte. |
| Sample degradation | Investigate the stability of this compound in the sample diluent. If necessary, prepare samples immediately before analysis or use a cooled autosampler. |
| Contamination from previous injections | Flush the column and system with a strong solvent gradient. |
Experimental Protocols
Recommended RP-HPLC Method for this compound Quantification
This method is adapted from a validated procedure for flavonoids from Scutellaria baicalensis.
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 150 x 4.6 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient | Start with 45% B, linear gradient to 70% B over 30 minutes, then to 99% B at 31 minutes, hold for 1 minute, and return to initial conditions at 33 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled at 25-30 °C |
| Detection Wavelength | Diode Array Detector (DAD) monitoring at 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in methanol or a mixture of methanol and water. Filter through a 0.45 µm syringe filter before injection. |
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing issues.
Potential Neuroprotective Signaling Pathway of a Related Flavanone
A related flavanone, (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, has been shown to exert neuroprotective effects by increasing the phosphorylation of cAMP-response element-binding protein (CREB).[2] This suggests a potential mechanism of action for this compound.
Caption: A diagram of the potential cAMP/PKA/CREB signaling pathway.
References
Technical Support Center: Enhancing the Bioavailability of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address challenges associated with the in vivo bioavailability of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone. Given the limited specific data on this particular flavanone (B1672756), this guide draws upon established principles for enhancing the bioavailability of poorly soluble flavonoids and incorporates data from structurally similar compounds found in Scutellaria species, such as wogonin (B1683318) and baicalein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability expected to be low?
A1: this compound is a flavonoid compound isolated from plants of the Scutellaria genus. Like many flavonoids, it possesses a polyphenolic structure that contributes to poor aqueous solubility and extensive first-pass metabolism in the liver and intestines. These factors are major barriers to its absorption into the systemic circulation, leading to an anticipated low oral bioavailability.
Q2: What are the primary challenges I can expect when working with this flavanone in in vivo studies?
A2: Researchers can anticipate several challenges, including:
-
Poor Aqueous Solubility: Difficulty in preparing suitable formulations for oral and even parenteral administration.
-
Low and Variable Oral Absorption: Leading to inconsistent plasma concentrations and difficulty in establishing clear dose-response relationships.
-
Rapid Metabolism: Extensive modification by phase I and phase II metabolic enzymes, reducing the concentration of the active parent compound.
-
High Inter-individual Variability: Differences in gut microbiota and metabolic enzyme activity among experimental animals can lead to significant variations in pharmacokinetic profiles.
Q3: What are the main strategies to enhance the bioavailability of this compound?
A3: Key strategies focus on improving its solubility, dissolution rate, and protecting it from premature metabolism. These include:
-
Particle Size Reduction: Micronization and nanonization to increase the surface area for dissolution.
-
Amorphous Solid Dispersions: Dispersing the flavanone in a polymer matrix to prevent crystallization and improve dissolution.
-
Lipid-Based Formulations: Encapsulating the compound in lipidic systems like nanoemulsions, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS).
-
Co-administration with Bio-enhancers: Using compounds like piperine (B192125) to inhibit metabolic enzymes and efflux transporters.
Q4: How can I predict the absorption, distribution, metabolism, and excretion (ADME) properties of this flavanone before starting expensive in vivo experiments?
A4: In the absence of experimental data, in silico models can provide valuable predictions for ADME properties. Various software and web-based tools can estimate parameters like solubility, LogP, permeability, and potential metabolic sites based on the chemical structure of the compound. These predictions can help in the early stages of formulation development and experimental design.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental process of enhancing the bioavailability of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low and inconsistent drug loading in formulation. | - Poor solubility of the flavanone in the chosen vehicle/polymer.- Inefficient encapsulation process. | - Perform solubility screening in various pharmaceutically acceptable solvents and polymers.- Optimize formulation parameters (e.g., drug-to-carrier ratio, homogenization speed, sonication time). |
| Precipitation of the flavanone upon dilution of the formulation in aqueous media. | - Supersaturation of the compound.- Insufficient stabilization of the amorphous or nanoparticle form. | - Incorporate precipitation inhibitors (e.g., HPMC, PVP) into the formulation.- For lipid-based systems, ensure the formation of stable micelles or droplets upon dispersion. |
| High variability in plasma concentrations between animal subjects. | - Inconsistent dosing volume or technique.- Food effects on absorption.- Genetic or gut microbiota differences among animals. | - Ensure accurate and consistent administration (e.g., oral gavage).- Standardize the fasting period before dosing.- Increase the number of animals per group to improve statistical power. |
| No detectable levels of the parent compound in plasma. | - Extremely low bioavailability.- Very rapid metabolism or clearance.- Insufficient sensitivity of the analytical method. | - Consider a more advanced formulation strategy (e.g., nanoformulation).- Analyze for major metabolites in addition to the parent compound.- Develop and validate a highly sensitive analytical method (e.g., LC-MS/MS). |
Data Presentation
Due to the scarcity of specific quantitative data for this compound, this section presents data for structurally related flavonoids from Scutellaria baicalensis to provide a comparative context for their pharmacokinetic challenges.
Table 1: Predicted Physicochemical Properties of this compound and Related Flavonoids.
| Compound | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Aqueous Solubility (mg/L) |
| This compound | 316.29 | 2.5 - 3.5 | Low |
| Wogonin | 284.26 | 2.8 | 10.5 |
| Baicalein | 270.24 | 2.3 | 21.8 |
Note: Predicted values are generated from in silico models and should be experimentally verified.
Table 2: Comparative Oral Pharmacokinetic Parameters of Baicalin (B1667713) and Baicalein in Rats.
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) |
| Baicalin | 100 | ~150 | ~8 | ~1200 | 2.2%[1] |
| Baicalein | 50 | ~300 | ~0.5 | ~600 | 27.8%[2] |
This data highlights the poor oral bioavailability of baicalin, the glycoside form, and the improved but still incomplete absorption of its aglycone, baicalein.[1][2] It is anticipated that this compound, as an aglycone, will also face significant bioavailability challenges.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of this compound by creating an amorphous solid dispersion.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl methylcellulose (B11928114) (HPMC)
-
Methanol or Acetone (analytical grade)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh this compound and the polymer (e.g., PVP K30) in a 1:4 drug-to-polymer mass ratio.
-
Dissolve both components in a minimal amount of a suitable organic solvent (e.g., methanol) in a round-bottom flask with gentle stirring until a clear solution is obtained.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Once a solid film is formed on the flask wall, continue drying under high vacuum for at least 24 hours to remove residual solvent.
-
Scrape the solid dispersion from the flask, pulverize it into a fine powder using a mortar and pestle, and store it in a desiccator.
Protocol 2: Formulation of a Nanoemulsion by High-Pressure Homogenization
Objective: To encapsulate this compound in a lipid-based nanoemulsion to improve its solubility and absorption.
Materials:
-
This compound
-
Medium-chain triglycerides (MCT) oil
-
Lecithin (B1663433) (as an emulsifier)
-
Polysorbate 80 (as a co-surfactant)
-
Glycerin
-
Purified water
-
High-shear mixer
-
High-pressure homogenizer
Procedure:
-
Oil Phase Preparation: Dissolve this compound and lecithin in MCT oil with gentle heating and stirring to form a clear oil phase.
-
Aqueous Phase Preparation: Dissolve Polysorbate 80 and glycerin in purified water to form the aqueous phase.
-
Pre-emulsion Formation: Gradually add the oil phase to the aqueous phase while mixing with a high-shear mixer at 5000 rpm for 10 minutes to form a coarse pre-emulsion.
-
Nanoemulsion Homogenization: Pass the pre-emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 5-10 cycles) until a translucent nanoemulsion is formed.
-
Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and drug entrapment efficiency.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of a this compound formulation after oral administration to rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound formulation
-
Oral gavage needles
-
Heparinized microcentrifuge tubes
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.
-
Fasting: Fast the rats overnight (12-16 hours) with free access to water before the experiment.
-
Dosing: Administer the this compound formulation orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4°C (e.g., 4000 rpm for 10 minutes) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound (and any major metabolites) in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.
Mandatory Visualizations
Caption: Workflow for enhancing the in vivo bioavailability of a poorly soluble compound.
Caption: Putative anti-inflammatory signaling pathways modulated by Scutellaria flavonoids.
References
Technical Support Center: Refining Liquid-Liquid Partitioning for Flavanone Purification
Welcome to the technical support center for flavanone (B1672756) purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for refining liquid-liquid partitioning experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of liquid-liquid partitioning in flavanone purification?
A1: Liquid-liquid partitioning, also known as solvent extraction, is a technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The primary goal in flavanone purification is to selectively move the target flavanone from a complex mixture (like a crude plant extract) into one phase, leaving impurities behind in the other. This method is crucial for enriching the flavanone content before further chromatographic purification.
Q2: How do I choose the right solvents for my flavanone extraction?
A2: Solvent selection is critical and depends on the polarity of your target flavanone. Flavanone aglycones (without sugar moieties) are less polar and will partition into nonpolar organic solvents like ethyl acetate (B1210297), diethyl ether, or chloroform (B151607). Flavanone glycosides (with sugar moieties) are more polar and will have a higher affinity for more polar solvents like ethanol (B145695) or methanol (B129727), often used in combination with water. The choice of the organic solvent should be immiscible with the aqueous phase to ensure proper layer separation.
Q3: What role does pH play in the liquid-liquid partitioning of flavanones?
A3: pH is a critical parameter that can be adjusted to improve the selectivity of the extraction. Flavanones possess weakly acidic hydroxyl groups. By adjusting the pH of the aqueous phase, you can change the ionization state of the flavanone and other phenolic compounds in the mixture.
-
Acidic Conditions (pH 2-5): In an acidic aqueous solution, the hydroxyl groups of flavanones remain protonated, making them less polar. This promotes their partitioning into the organic phase. This is often the desired condition for extracting flavanones from an aqueous solution into an organic solvent.[1]
-
Alkaline Conditions (pH > 7): In a basic aqueous solution, the hydroxyl groups can deprotonate, forming a phenolate (B1203915) ion. This increases the polarity of the flavanone, making it more soluble in the aqueous phase. This principle can be used to wash the organic phase and remove acidic impurities. However, prolonged exposure to high pH can cause degradation of some flavonoids.[2]
Q4: My flavanone extract is changing color (e.g., turning brown). What does this indicate?
A4: A color change, particularly darkening or browning, is often a visual sign of flavonoid degradation. This is typically due to the oxidation of the phenolic hydroxyl groups, which leads to the formation of quinones and other colored degradation products. This can be accelerated by exposure to high temperatures, high pH, light, and oxygen.[3]
Q5: What are common impurities co-extracted with flavanones and how can I remove them?
A5: Common impurities include chlorophylls, waxes, resins, and other classes of flavonoids or phenolic compounds.[4] Chlorophylls and waxes are less polar and can be removed by a preliminary wash of the crude extract with a nonpolar solvent like hexane. Other phenolic compounds with different acidic properties can be removed by adjusting the pH of the aqueous phase during extraction. For instance, more acidic phenolic acids can be removed from the organic phase by washing with a sodium bicarbonate solution, which is a weak base.
Troubleshooting Guide
This guide addresses common issues encountered during the liquid-liquid partitioning of flavanones.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Flavanone Yield | Inefficient Extraction Solvent: The polarity of the solvent may not be optimal for your target flavanone. | Test a range of solvents with varying polarities. For flavanone aglycones, try ethyl acetate or diethyl ether. For glycosides, consider n-butanol.[4] |
| Suboptimal pH: The pH of the aqueous phase may not be suitable for partitioning the flavanone into the organic phase. | Adjust the pH of the aqueous phase to be acidic (e.g., pH 2-4) to ensure the flavanones are in their neutral, less polar form.[1] | |
| Insufficient Solvent Volume: The volume of the organic solvent may not be enough to efficiently extract the flavanone. | Increase the solvent-to-sample ratio. A common starting point is a 1:1 ratio, but this can be optimized.[1] | |
| Incomplete Phase Mixing: Inadequate mixing of the two phases leads to poor mass transfer. | Ensure thorough mixing by gentle inversion of the separatory funnel. Avoid vigorous shaking to prevent emulsion formation. | |
| Insufficient Number of Extractions: A single extraction may not be sufficient to recover all of the flavanone. | Perform multiple extractions (e.g., 3 times) with fresh portions of the organic solvent and combine the organic phases.[5] | |
| Emulsion Formation | High Concentration of Surfactant-like Molecules: The crude extract may contain compounds that act as emulsifiers. | Prevention: Gently swirl or invert the separatory funnel instead of vigorous shaking. Resolution: - Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase. - Centrifuge the mixture to break the emulsion. - Filter the mixture through a bed of Celite or glass wool. |
| High Agitation Speed: Vigorous shaking can lead to the formation of a stable emulsion. | Mix the phases gently by inverting the separatory funnel 5-10 times. | |
| Flavanone Degradation | High Temperature: Flavanones can be sensitive to heat, leading to degradation. | Perform the extraction at room temperature. If concentration is required, use a rotary evaporator at a low temperature (e.g., < 40°C).[3][6] |
| Extreme pH: Highly alkaline or acidic conditions can cause the degradation of flavanones. | Maintain the pH within a stable range, typically slightly acidic to neutral, unless specifically using pH changes for separation, in which case exposure time should be minimized.[4] | |
| Exposure to Light and Oxygen: Photodegradation and oxidation can occur with prolonged exposure. | Work in a fume hood with the sash down to minimize light exposure and consider using deoxygenated solvents or working under an inert atmosphere (e.g., nitrogen) for highly sensitive compounds.[3] Add an antioxidant like ascorbic acid to the extraction solvent.[3] | |
| Poor Phase Separation | Similar Densities of the Two Phases: If the densities of the aqueous and organic phases are too close, they will not separate well. | Choose an organic solvent with a density significantly different from water. For example, ethyl acetate has a lower density and will form the top layer, while chloroform is denser and will be the bottom layer. |
| Mutual Solubility of Solvents: Some organic solvents have partial solubility in water, leading to a blurry interface. | Select a solvent with low water solubility. If using a slightly soluble solvent, pre-saturate it with water before the extraction. | |
| Co-extraction of Impurities | Non-selective Solvent: The chosen organic solvent may be dissolving a wide range of compounds. | Back-extraction: After extracting the flavanone into the organic phase, wash the organic phase with an aqueous solution of a specific pH to remove acidic or basic impurities. For example, a wash with a dilute sodium bicarbonate solution can remove strongly acidic impurities. |
| Presence of Structurally Similar Compounds: The crude extract may contain other flavonoids or phenolic compounds with similar polarities. | Further purification steps after liquid-liquid partitioning, such as column chromatography or preparative HPLC, are necessary to isolate the target flavanone. |
Data Presentation
The following tables summarize quantitative data relevant to flavanone purification.
Table 1: Octanol-Water Partition Coefficients (Log P) of Selected Flavanones
The Log P value indicates the lipophilicity of a compound. A higher Log P value suggests greater partitioning into a nonpolar organic solvent.
| Flavanone | Log P | Reference |
| Naringenin | 2.75 | [7] |
| Hesperetin | 2.67 | Data extrapolated from similar flavonoid structures |
| Eriodictyol | 2.21 | [7] |
Table 2: Example Yield and Purity Data from Flavanone Purification Studies
This table provides examples of yields and purities achieved for flavanones using methods that often include a liquid-liquid partitioning step.
| Flavanone | Source | Yield | Purity | Reference |
| Naringin | Citrus maxima | 36.25 mg/g | >95% (after further purification) | [8] |
| Hesperidin | Citrus sinensis peel | 4.97% | >95% (after crystallization) | [9] |
| Naringenin | Pterocarpus santalinus | 16 mg from 500 mg extract | >90% (after CPC) | [10] |
| Flavanones (general) | Polygonum perfoliatum L. | 14.98 mg/g (crude) | 59.02% (after resin purification) | [11] |
Experimental Protocols
Protocol 1: General Liquid-Liquid Partitioning for Flavanone Aglycone Purification
This protocol describes a general procedure for extracting flavanone aglycones (e.g., naringenin, hesperetin) from a crude plant extract.
-
Sample Preparation:
-
Start with a crude extract obtained from plant material using a solvent like methanol or ethanol.
-
Evaporate the extraction solvent completely using a rotary evaporator at a temperature below 40°C.
-
Redissolve the dried extract in a suitable volume of distilled water. The solution may be cloudy, which is acceptable.
-
-
Liquid-Liquid Partitioning:
-
Transfer the aqueous extract solution to a separatory funnel.
-
Add an equal volume of an immiscible organic solvent with low polarity, such as ethyl acetate.
-
Gently invert the separatory funnel 10-15 times to allow for partitioning of the compounds between the two phases. Caution: Do not shake vigorously to avoid emulsion formation.
-
Periodically vent the separatory funnel by opening the stopcock while it is inverted to release any pressure buildup.
-
Place the separatory funnel in a ring stand and allow the layers to fully separate.
-
Drain the lower layer (the identity of the lower layer depends on the relative densities of the solvents used) into a clean flask.
-
Drain the upper layer into a separate clean flask.
-
Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh portions of the organic solvent.
-
Combine all the organic fractions.
-
-
Washing the Organic Phase (Optional):
-
To remove any remaining water-soluble impurities, wash the combined organic phase with a small volume of distilled water.
-
Allow the layers to separate and discard the aqueous wash layer.
-
-
Drying and Concentration:
-
Dry the combined organic phase by adding a suitable drying agent, such as anhydrous sodium sulfate. Swirl the flask and let it stand for 10-15 minutes.
-
Filter the dried organic phase to remove the drying agent.
-
Concentrate the organic phase using a rotary evaporator at a temperature below 40°C to obtain the purified flavanone-rich extract.
-
Protocol 2: pH-Based Liquid-Liquid Partitioning for Separation of Acidic Compounds
This protocol is useful for separating flavanones from more acidic or neutral compounds.
-
Initial Extraction:
-
Follow steps 1 and 2 from Protocol 1 to extract the flavanones and other compounds into an organic solvent like ethyl acetate.
-
-
Acidic Wash:
-
Wash the combined organic phase with a 5% aqueous HCl solution to remove any basic impurities. Discard the aqueous layer.
-
-
Bicarbonate Wash:
-
Wash the organic phase with a saturated aqueous sodium bicarbonate solution. This will deprotonate and remove strongly acidic compounds (like carboxylic acids) into the aqueous layer.
-
Separate and collect the aqueous layer. Repeat this wash if necessary.
-
-
Hydroxide (B78521) Wash (Optional and with caution):
-
To separate the weakly acidic flavanones from neutral compounds, you can wash the organic phase with a dilute (e.g., 1-2%) aqueous sodium hydroxide solution. The flavanones will partition into the aqueous basic layer.
-
Quickly separate the aqueous layer containing the flavanones and immediately neutralize it with dilute HCl to re-protonate the flavanones, which may precipitate out. This step should be done quickly to avoid degradation of the flavanones at high pH.
-
-
Final Processing:
-
The desired fraction (either the washed organic phase or the neutralized aqueous phase) can then be dried and concentrated as described in Protocol 1.
-
Mandatory Visualizations
Caption: Flavanone antioxidant signaling pathway.
Caption: Decision tree for troubleshooting low flavanone yield.
References
- 1. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hesperidin: A Review on Extraction Methods, Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mljar.com [mljar.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
Addressing experimental artifacts in 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone. The information provided addresses common experimental artifacts and offers solutions to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: My cell viability results with this compound using an MTT assay are inconsistent and show an unexpected increase in signal at high concentrations. What could be the cause?
A1: This is a common artifact observed with flavonoids. Due to their antioxidant properties, flavonoids like this compound can directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity. This leads to a false positive signal, suggesting increased cell viability when, in fact, the compound may be cytotoxic. It is highly recommended to use an alternative endpoint for assessing cell viability that is not based on tetrazolium reduction.
Q2: What is a more reliable method for assessing the cytotoxicity of this compound?
A2: The Sulforhodamine B (SRB) assay is a recommended alternative. The SRB assay is a colorimetric assay that relies on the binding of the dye to cellular proteins. This method is less susceptible to interference from reducing compounds like flavonoids and provides a more accurate measure of cell density.
Q3: I am observing unexpected cellular stress or toxicity in my control wells (vehicle only). What could be the issue?
A3: Flavonoids, when dissolved in cell culture media, can lead to the rapid generation of hydrogen peroxide (H₂O₂). This can cause oxidative stress and toxicity in your cell cultures, confounding the interpretation of your results. It is crucial to include appropriate controls to assess the effect of the vehicle and the compound on the media itself.
Q4: How can I mitigate the effects of hydrogen peroxide generation in my cell-based assays?
A4: To minimize this artifact, consider the following:
-
Freshly prepare solutions: Prepare your dilutions of this compound immediately before adding them to the cells.
-
Minimize incubation time: Reduce the pre-incubation time of the compound in the media before adding it to the cells, if the experimental design allows.
-
Use antioxidants in media: In some cases, the addition of catalase to the culture medium can help to neutralize the generated H₂O₂. However, this should be carefully validated to ensure it does not interfere with your experimental endpoint.
-
Phenol (B47542) red-free media: Phenol red in culture media can contribute to the generation of reactive oxygen species. Using phenol red-free media can sometimes reduce this artifact.
Q5: I am using this compound in a fluorescence-based assay and am experiencing high background or autofluorescence. What are the potential causes and solutions?
A5: Flavonoids are known to be autofluorescent, typically in the blue and green spectra. This can interfere with assays that use fluorescent probes. To troubleshoot this:
-
Spectral scan: Perform a spectral scan of this compound at your experimental concentrations to determine its excitation and emission profile.
-
Choose appropriate fluorophores: Select fluorescent probes with excitation and emission spectra that do not overlap with that of the flavanone (B1672756). Red or far-red probes are often a good choice.
-
Include compound-only controls: Always run controls containing only the compound in media to quantify its contribution to the overall fluorescence signal. This background can then be subtracted from your experimental wells.
-
Optimize imaging settings: Adjust the gain and exposure settings on your fluorescence microscope or plate reader to minimize the background signal from the compound.
Troubleshooting Guides
Guide 1: Inconsistent Cytotoxicity Data (MTT Assay)
| Symptom | Possible Cause | Suggested Solution |
| Increased absorbance at high compound concentrations. | Direct reduction of MTT by the flavanone. | Switch to a non-tetrazolium-based assay like the Sulforhodamine B (SRB) assay. |
| High variability between replicate wells. | Uneven dissolution of the compound or formation of precipitates. | Ensure complete solubilization of the compound in the vehicle (e.g., DMSO) before diluting in media. Visually inspect for precipitates. |
| Unexpected toxicity in vehicle controls. | Generation of hydrogen peroxide in the culture medium. | Prepare solutions fresh. Include a "compound in media without cells" control to check for colorimetric interference. |
Guide 2: High Background in Fluorescence Assays
| Symptom | Possible Cause | Suggested Solution |
| High fluorescence signal in wells with compound but without fluorescent probe. | Autofluorescence of this compound. | Perform a spectral scan of the compound. Choose fluorescent probes with non-overlapping spectra (e.g., red or far-red). |
| Uniformly high background across the entire plate. | Non-specific binding of the fluorescent probe or autofluorescence from the media or plate. | Include appropriate controls (unstained cells, compound-only). Test different blocking buffers. Use low-autofluorescence plates. |
| Signal bleed-through between channels. | Spectral overlap between the flavanone's autofluorescence and the fluorescent probe. | Use sequential imaging to acquire signals from different channels separately. Apply spectral unmixing algorithms if available. |
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted for determining cell density in a 96-well format.
Materials:
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
1% Acetic acid
Procedure:
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound and vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Gently add 50 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with slow-running tap water and allow them to air-dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates five times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air-dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 515 nm using a microplate reader.
Protocol 2: Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of this compound to scavenge intracellular reactive oxygen species (ROS).
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another ROS generator
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Quercetin (as a positive control)
Procedure:
-
Seed cells (e.g., HepG2) in a black, clear-bottom 96-well plate and grow to confluence.
-
Wash the cells twice with warm HBSS.
-
Load the cells with 25 µM DCFH-DA in HBSS and incubate at 37°C for 60 minutes.
-
Wash the cells twice with warm HBSS.
-
Add HBSS containing various concentrations of this compound, a positive control (e.g., quercetin), and a vehicle control to the respective wells.
-
Induce oxidative stress by adding AAPH (final concentration ~600 µM) to all wells except for the no-stress control.
-
Immediately begin kinetic fluorescence measurements using a plate reader with excitation at ~485 nm and emission at ~535 nm. Record readings every 5 minutes for 1 hour.
-
Calculate the area under the curve (AUC) for each treatment. The CAA is expressed as the percentage reduction in AUC compared to the vehicle control.
Visualizations
Caption: Troubleshooting workflow for flavanone bioassays.
Validation & Comparative
Structure-activity relationship (SAR) of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone analogs
A Comparative Guide to the Structure-Activity Relationship of 2(S)-Flavanone Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of analogs related to 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone. The structure-activity relationship (SAR) of these compounds is crucial for the development of novel therapeutics. Below, we present quantitative data on their cytotoxic and neuroprotective effects, detailed experimental protocols for key assays, and a visualization of a key signaling pathway modulated by these flavanones.
Data Presentation: Comparative Biological Activities of Flavanone (B1672756) Analogs
The following table summarizes the in vitro biological activities of a selection of 2(S)-flavanone analogs, highlighting the influence of substitution patterns on their efficacy. The data is compiled from various studies to illustrate the structure-activity relationship.
| Compound/Analog | Structure | Biological Activity | Cell Line/Model | IC50/Effective Concentration | Reference |
| (2S)-5,2',5'-trihydroxy-7-methoxyflavanone (TMF) | 2(S)-flavanone with hydroxyl groups at C5, C2', C5' and a methoxy (B1213986) group at C7. | Neuroprotection (decreased dopamine-induced toxicity) | PC12 cells | 3-20 µM | [1] |
| 6,7,4'-Trihydroxyflavanone (THF) | Flavanone with hydroxyl groups at C6, C7, and C4'. | Cytoprotection against hypoxia-induced neurotoxicity | SH-SY5y cells | Pre-treatment with 0-40 µM showed protective effects | [2][3] |
| Flavanone-derived γ-oxa-ε-lactone (Parent) | Unsubstituted flavanone-derived γ-oxa-ε-lactone. | Cytotoxicity | Canine lymphoma/leukemia cell lines | ~20-30 µM | [4][5] |
| 2'-Methoxy-flavanone-derived γ-oxa-ε-lactone | Flavanone-derived γ-oxa-ε-lactone with a methoxy group at C2'. | Cytotoxicity | Canine lymphoma/leukemia cell lines | ~15-25 µM | [4][5] |
| 4'-Methoxy-flavanone-derived γ-oxa-ε-lactone | Flavanone-derived γ-oxa-ε-lactone with a methoxy group at C4'. | Cytotoxicity | Canine lymphoma/leukemia cell lines | ~10 µM (Most Potent) | [4][5] |
| 8-Methoxy-flavanone-derived γ-oxa-ε-lactone | Flavanone-derived γ-oxa-ε-lactone with a methoxy group at C8. | Cytotoxicity | Canine lymphoma/leukemia cell lines | >30 µM (Weakest Activity) | [4][5] |
| Chalcone (B49325) 9d (Aliphatic amino-substituted) | Chalcone with an aliphatic amino moiety. | Cytotoxicity | HL-60 | 0.96 µM | [6][7] |
| Chalcone 9d (Aliphatic amino-substituted) | Chalcone with an aliphatic amino moiety. | Cytotoxicity | ECA-109 | 1.0 µM | [6][7] |
| Chalcone 9d (Aliphatic amino-substituted) | Chalcone with an aliphatic amino moiety. | Cytotoxicity | A549 | 1.5 µM | [6][7] |
| Chalcone 9d (Aliphatic amino-substituted) | Chalcone with an aliphatic amino moiety. | Cytotoxicity | PC-3 | 3.9 µM | [6][7] |
Key SAR Observations:
-
Hydroxylation Pattern: The presence and position of hydroxyl groups are critical for neuroprotective activity. For instance, (2S)-5,2',5'-trihydroxy-7-methoxyflavanone demonstrated significant neuroprotective effects.[1]
-
Methoxylation Pattern: The position of methoxy groups significantly influences cytotoxic activity. In the case of flavanone-derived lactones, a methoxy group at the 4'-position of the B ring enhanced cytotoxicity, while substitution at the C-8 position of the A ring reduced activity.[4][5] This suggests that modifications to the B ring are more favorable for this particular activity.
-
Open Chain Analogs: The chalcone skeleton, an open-chain precursor to flavanones, with certain substitutions can exhibit very high cytotoxic potency, as seen with chalcone 9d.[6][7]
Experimental Protocols
Cytotoxicity Assessment via MTT Assay
This protocol is a standard method for assessing cell viability and cytotoxicity based on the metabolic activity of cells.
a. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
b. Materials:
-
96-well plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Test compounds (flavanone analogs)
-
Control vehicle (e.g., DMSO)
-
Microplate reader
c. Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the flavanone analogs in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: After the 4-hour incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Visualization of a Key Signaling Pathway
Several flavanone analogs exert their protective effects by modulating the Nrf2/HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress.
Caption: Nrf2/HO-1 signaling pathway and the action of flavanone analogs.
References
- 1. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protective Effects of 6,7,4'-Trihydroxyflavanone on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methoxy-Substituted γ-Oxa-ε-Lactones Derived from Flavanones—Comparison of Their Anti-Tumor Activity In Vitro [mdpi.com]
- 5. Methoxy-Substituted γ-Oxa-ε-Lactones Derived from Flavanones-Comparison of Their Anti-Tumor Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Cytotoxic Activities of Novel Aliphatic Amino-Substituted Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Neuroprotective Activities of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone and Other Flavanones
A comprehensive guide for researchers and drug development professionals on the neuroprotective potential of select flavanones, with a focus on 2(S)-5,2',5'-trihydroxy-7-methoxyflavanone (TMF), a structurally similar analogue to the target compound, alongside hesperetin, naringenin (B18129), and eriodictyol (B191197). This guide provides a comparative overview of their efficacy, underlying mechanisms, and detailed experimental protocols.
Introduction
Flavanones, a subclass of flavonoids, have garnered significant attention in neuroscience for their potential to mitigate neuronal damage in various neurodegenerative disorders. Their therapeutic effects are largely attributed to their antioxidant and anti-inflammatory properties, as well as their ability to modulate critical intracellular signaling pathways. This guide offers a comparative analysis of the neuroprotective activities of several prominent flavanones: 2(S)-5,2',5'-trihydroxy-7-methoxyflavanone (TMF), hesperetin, naringenin, and eriodictyol. While the primary focus is on 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone, the available research predominantly features its structural isomer, TMF, which will be the focus of this comparison.
Comparative Neuroprotective Efficacy: In Vitro and In Vivo Evidence
The neuroprotective effects of these flavanones have been substantiated through a variety of in vitro and in vivo experimental models. The following tables summarize key quantitative data from these studies, offering a direct comparison of their protective capabilities.
In Vitro Neuroprotection Data
| Flavanone (B1672756) | Model System | Insult | Concentration | Outcome | Reference |
| (2S)-5,2',5'-trihydroxy-7-methoxyflavanone (TMF) | PC12 cells | Dopamine | 3-20 µM | Decreased toxicity, attenuated redox imbalance (increased GSH/GSSG ratio) | [1] |
| Hesperetin | PC12 cells | Hydrogen Peroxide (H₂O₂) | 0.1, 1, 50 µM | Inhibited decrease in cell viability, reduced ROS and intracellular calcium, decreased caspase-3 activity | [2] |
| Naringenin | PC12 cells | Amyloid-β (Aβ) | Not specified | Attenuation of apoptosis and neurotoxicity | [3] |
| Eriodictyol | PC12 cells | Hydrogen Peroxide (H₂O₂) | 20, 40, 80 µM | Inhibited H₂O₂-induced cell death | [4] |
In Vivo Neuroprotection Data
| Flavanone | Animal Model | Insult/Disease Model | Dosage | Outcome | Reference |
| (2S)-5,2',5'-trihydroxy-7-methoxyflavanone (TMF) | Mice | D-galactose-induced aging | 4 or 8 mg/kg/day (i.p.) for 2 weeks | Improved behavioral performance in Morris water maze, inhibited AP-1 activation, upregulated BDNF and GSH/GSSG ratio in the hippocampus | [1] |
| Hesperetin | Rats | Focal cerebral ischemia | 50 mg/kg/day (in diet) for 7 days | Reduced ischemic lesion size by 30%, decreased MDA levels, and increased total antioxidant activity in the penumbra | [5] |
| Naringenin | Rats | Experimental stroke | Not specified | Improved functional outcomes, abrogated ischemic brain injury | [6] |
| Eriodictyol | Diabetic Rats | Streptozotocin-induced | 50 mg/kg orally for 45 days | Ameliorated hyperglycemia, reversed oxidative stress markers, and preserved the structural integrity of hippocampal neurons. | [7] |
Mechanistic Insights: Modulation of Signaling Pathways
The neuroprotective actions of these flavanones are mediated through their interaction with several key intracellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapeutic strategies.
Key Signaling Pathways in Flavanone-Mediated Neuroprotection
-
Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Flavanones like eriodictyol have been shown to activate this pathway, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[4][8][9]
-
NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation. Naringenin has been demonstrated to suppress the NF-κB signaling pathway, thereby reducing neuroinflammation.[6] Eriodictyol also exhibits anti-inflammatory effects through the modulation of this pathway.[8]
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling cascade is crucial for promoting cell survival and proliferation. Naringenin has been shown to activate the PI3K/Akt pathway, contributing to its anti-apoptotic effects.[3] Hesperetin also stimulates the activation of Akt.[2]
-
MAPK Pathway: The Mitogen-activated protein kinase (MAPK) pathway is involved in a variety of cellular processes, including inflammation and apoptosis. Naringenin and eriodictyol have been shown to modulate MAPK signaling as part of their anti-inflammatory and neuroprotective mechanisms.[3][8]
-
CREB Signaling: cAMP response element-binding protein (CREB) is a transcription factor that plays a vital role in neuronal plasticity and survival. (2S)-5,2',5'-trihydroxy-7-methoxyflavanone (TMF) has been found to increase the phosphorylation of CREB, suggesting a role in promoting neuronal health.[1]
Visualizing the Mechanisms: Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by the compared flavanones.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability
Objective: To assess the protective effect of flavanones against toxin-induced cell death.
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., PC12 or SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the test flavanone (e.g., 1-100 µM) for a specified period (e.g., 2-24 hours).
-
Induction of Toxicity: Following pre-treatment, expose the cells to a neurotoxic agent (e.g., H₂O₂, 6-OHDA, or Aβ peptide) at a pre-determined toxic concentration for 24 hours. Include control wells with untreated cells and cells treated only with the toxin.
-
MTT Incubation: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Western Blot Analysis for Protein Expression
Objective: To quantify the expression levels of key proteins involved in neuroprotective signaling pathways.
Protocol:
-
Protein Extraction: Following treatment with flavanones and/or neurotoxins, lyse the cells or homogenized brain tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Nrf2, NF-κB, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control like β-actin.
Morris Water Maze for Spatial Learning and Memory
Objective: To assess the in vivo effects of flavanones on cognitive function in animal models of neurodegeneration.
Protocol:
-
Apparatus: Use a circular pool (e.g., 150 cm in diameter) filled with opaque water maintained at 22-25°C. A hidden escape platform is submerged 1-2 cm below the water surface in one of the four quadrants.
-
Acquisition Training: For 5 consecutive days, subject each animal to four trials per day. In each trial, the animal is released from one of four starting positions and allowed to swim for a maximum of 60-90 seconds to find the hidden platform. If the animal fails to find the platform within the time limit, it is gently guided to it.
-
Probe Trial: On the 6th day, remove the platform and allow the animal to swim freely for 60 seconds.
-
Data Collection: Record the escape latency (time to find the platform), path length, and swimming speed during the acquisition trials. In the probe trial, measure the time spent in the target quadrant where the platform was previously located.
-
Data Analysis: Analyze the escape latency across training days to assess learning. A shorter latency indicates improved learning. In the probe trial, a significantly greater amount of time spent in the target quadrant compared to other quadrants indicates memory retention.
Conclusion
The flavanones 2(S)-5,2',5'-trihydroxy-7-methoxyflavanone (TMF), hesperetin, naringenin, and eriodictyol all demonstrate significant neuroprotective potential through their antioxidant, anti-inflammatory, and signaling-modulatory activities. While they share common mechanisms, such as the modulation of the NF-κB and MAPK pathways, there are also distinct features, such as the prominent role of the Nrf2/ARE pathway for eriodictyol and CREB activation for TMF. This comparative guide provides a valuable resource for researchers in the field of neuropharmacology, offering a foundation for further investigation into the therapeutic applications of these promising natural compounds in the context of neurodegenerative diseases. Further head-to-head comparative studies under standardized experimental conditions are warranted to definitively establish the relative potency and therapeutic advantages of each flavanone.
References
- 1. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eriodictyol protects against H(2)O(2)-induced neuron-like PC12 cell death through activation of Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Neuroprotective Action of Hesperetin and Carnosine in Focal Ischemia of the Brain in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of naringenin is mediated through suppression of NF-κB signaling pathway in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nvpublicationhouse.com [nvpublicationhouse.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone and Alternative Flavanones in Modulating Key Biological Pathways
A Comprehensive Guide for Researchers in Drug Discovery and Development
In the landscape of flavonoid research, specific compounds are continuously being evaluated for their therapeutic potential. This guide provides a comparative analysis of the biological target validation of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone, a novel flavanone (B1672756), against well-characterized alternatives, Hesperetin and Naringenin. Due to the limited direct experimental data on this compound, its potential biological activities are inferred from structurally related 2'-hydroxyflavanones. This guide is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of its potential mechanisms and to guide future experimental design.
Introduction to this compound
This compound belongs to the flavanone subclass of flavonoids. The presence of a hydroxyl group at the 2'-position and a methoxy (B1213986) group at the 8-position of the flavanone backbone are key structural features that are anticipated to influence its biological activity. While direct evidence is pending, studies on analogous 2'-hydroxyflavanones suggest potential anti-inflammatory and anti-cancer properties through the modulation of critical cellular signaling pathways.
Comparative Biological Activities
This section compares the reported biological activities of 2'-hydroxyflavanone (B191500) (as a proxy for the title compound), Hesperetin, and Naringenin. The data is presented to highlight their relative potencies and therapeutic potential in key disease-relevant areas.
Anti-Cancer Activity
Flavanones have demonstrated significant potential as anti-cancer agents by influencing cell proliferation, apoptosis, and key signaling pathways.
| Compound | Cell Line | Assay | IC50/GI50 (µM) | Reference |
| 2'-Hydroxyflavanone | H1417 (SCLC) | Growth Inhibition | 21 | [1] |
| 2'-Hydroxyflavanone | H1618 (SCLC) | Growth Inhibition | 21 | [1] |
| 2'-Hydroxyflavanone | H520 (NSCLC) | Growth Inhibition | 52 | [1] |
| 2'-Hydroxyflavanone | H358 (NSCLC) | Growth Inhibition | 52 | [1] |
| Hesperetin derivative (3f) | MCF-7 (Breast Cancer) | MTT Assay | 5.3 | [2] |
| Hesperetin derivative (3f) | HepG2 (Liver Cancer) | MTT Assay | 8.8 | [2] |
| Hesperetin derivative (3f) | HeLa (Cervical Cancer) | MTT Assay | 8.6 | [2] |
SCLC: Small Cell Lung Cancer, NSCLC: Non-Small Cell Lung Cancer, MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide
Anti-Inflammatory Activity
The anti-inflammatory effects of flavanones are often attributed to their ability to inhibit the production of pro-inflammatory mediators.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Hesperetin derivative (4d) | RAW264.7 | NO Production | 19.32 | [3] |
| Hesperetin derivative (4k) | RAW264.7 | NO Production | 16.63 | [3] |
| Naringenin | - | - | - | [4][5][6][7] |
NO: Nitric Oxide. Naringenin's anti-inflammatory effects are well-documented, though specific IC50 values from a single comparative study were not available in the provided search results.
Neuroprotective Activity
Neuroprotection is a significant area of investigation for flavonoids, with mechanisms involving the modulation of oxidative stress and neuronal signaling pathways.
| Compound | Activity | Model | Reference |
| Naringenin | Neuroprotective | In vitro and in vivo models of neurodegeneration | [4][5][6][7] |
| Hesperetin | Neuroprotective | - | - |
Specific EC50 values for the neuroprotective effects of Naringenin and Hesperetin were not available in the provided search results, but their activity is widely reported.
Potential Signaling Pathways and Molecular Targets
Based on the activities of structurally similar flavanones, this compound is hypothesized to modulate the following key signaling pathways.
Caption: Hypothesized signaling pathways modulated by this compound.
Experimental Protocols for Target Validation
To validate the biological targets of this compound and compare its efficacy with other flavanones, the following experimental protocols are recommended.
Western Blot Analysis for PI3K/Akt and STAT3 Pathway Activation
This protocol allows for the semi-quantitative determination of the phosphorylation status of key proteins in the PI3K/Akt and STAT3 signaling pathways.
References
- 1. Anticancer activity of 2’-hydroxyflavanone towards lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Investigation of the Potential Anti-Inflammatory Activity of 7-O-Amide Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Naringenin: its chemistry and roles in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Trihydroxyflavones: Antioxidant Efficacy Versus Anticancer Potency
For researchers, scientists, and drug development professionals, understanding the nuanced bioactivities of flavonoids is paramount. This guide provides a comparative analysis of the antioxidant versus anticancer activities of three prominent trihydroxyflavones: 3,5,7-trihydroxyflavone (galangin), 3',4',7-trihydroxyflavone (fisetin), and 5,7,8-trihydroxyflavone (norwogonin). By presenting key experimental data and outlining the underlying molecular mechanisms, this document aims to facilitate a deeper understanding of their therapeutic potential.
Trihydroxyflavones, a subclass of flavonoids, are widely recognized for their health-promoting properties, primarily attributed to their antioxidant and anticancer capabilities. While these two activities are often interlinked, the potency and mechanisms can vary significantly among different isomers. This comparison guide delves into the specifics of galangin (B1674397), fisetin, and norwogonin (B192581) to elucidate their structure-activity relationships and differential effects.
Quantitative Comparison of Bioactivities
The efficacy of these trihydroxyflavones as both antioxidant and anticancer agents is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). Lower values indicate greater potency. The following tables summarize the reported IC50/EC50 values from various in vitro studies. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: Comparative Antioxidant Activity of Trihydroxyflavones (IC50/EC50 in µM)
| Trihydroxyflavone | DPPH Radical Scavenging | ABTS Radical Scavenging |
| Galangin | 15.6[1] | Data not readily available |
| Fisetin | 10.3[1] | 5.8[1] |
| Norwogonin | 0.28 mmol/mL*[2] | Data not readily available |
Note: The value for norwogonin is presented in mmol/mL as per the source and indicates very high potency.
Table 2: Comparative Anticancer Activity of Trihydroxyflavones (IC50 in µM)
| Trihydroxyflavone | Cancer Cell Line | IC50 (µM) |
| Galangin | MGC 803 (Gastric) | ~20 (for 48h)[3] |
| A2780/CP70 (Ovarian) | 42.3[4][5][6] | |
| OVCAR-3 (Ovarian) | 34.5[4][5][6] | |
| MCF-7 (Breast) | 61.06 - 84.74[7] | |
| A549 (Lung) | >100[7] | |
| Fisetin | A549 (Lung) | 214.47[8] |
| A549-CR (Cisplatin-Resistant Lung) | 320.42[8] | |
| MG-63 (Osteosarcoma) | 18[9] | |
| HeLa (Cervical) | 36[10] | |
| K562 (Leukemia) | 163 (48h), 120 (72h)[10] | |
| HL-60 (Leukemia) | 82 (48h), 45 (72h)[10] | |
| Norwogonin | PC-3 (Prostate) | 57.29[11] |
Delving into the Mechanisms: Anticancer Signaling Pathways
The anticancer effects of these trihydroxyflavones are not solely dependent on their antioxidant capacity but are also intricately linked to their ability to modulate specific cellular signaling pathways that govern cell proliferation, survival, and apoptosis.
Galangin's Anticancer Mechanisms
Galangin has been demonstrated to induce apoptosis and inhibit proliferation in various cancer cells through the modulation of several key signaling pathways.[11][12] It can trigger the intrinsic and extrinsic apoptotic pathways, often in a p53-dependent manner.[4][5] Key modulated pathways include:
-
PI3K/Akt/mTOR Pathway: Galangin can suppress this critical survival pathway, leading to decreased cell proliferation and induction of apoptosis.[12]
-
MAPK Pathway: Modulation of the mitogen-activated protein kinase (MAPK) pathway is another mechanism through which galangin exerts its anticancer effects.[11]
-
STAT3 Pathway: Galangin can enhance the production of reactive oxygen species (ROS) mediated by STAT3, leading to cancer cell death.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Galangin Inhibits Gastric Cancer Growth Through Enhancing STAT3 Mediated ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galangin, a Flavonoid from Lesser Galangal, Induced Apoptosis via p53-Dependent Pathway in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Fisetin, a dietary bioflavonoid, reverses acquired Cisplatin-resistance of lung adenocarcinoma cells through MAPK/Survivin/Caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer activity of Fisetin against the human osteosarcoma cell lines involves G2/M cell cycle arrest, mitochondrial apoptosis and inhibition of cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Insights into the anticancer effects of galangal and galangin: A comprehensive review [pubmed.ncbi.nlm.nih.gov]
- 12. Galangin: A metabolite that suppresses anti-neoplastic activities through modulation of oncogenic targets - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone: A Comparative Guide
For researchers and professionals in drug development, the accurate and precise quantification of bioactive compounds is paramount. This guide provides a comparative analysis of three common analytical techniques for the characterization and quantification of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone, a flavanone (B1672756) isolated from Scutellaria species. The methods discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
While direct comparative studies on this specific flavanone are limited, this guide draws upon established methodologies for structurally similar flavonoids found in Scutellaria, providing a robust framework for method selection and validation.
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and UV-Vis spectrophotometry for the analysis of flavanones like this compound. These values are derived from published data on analogous compounds and serve as a benchmark for what can be expected during method validation.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection of parent and daughter ions. | Measurement of light absorbance of a colored complex formed with a reagent. |
| Specificity | Moderate to High | Very High | Low |
| Linearity (r²) | > 0.999[1] | > 0.99[2] | > 0.999[3] |
| Limit of Detection (LOD) | 2 - 5 ng/mL[1] | < 1 ng/mL | ~ 1 µg/mL[4] |
| Limit of Quantification (LOQ) | 5 - 15 ng/mL[1] | < 2 ng/mL | ~ 3 µg/mL[4] |
| Precision (%RSD) | < 5%[1] | < 15%[2] | < 5%[3] |
| Accuracy (%Recovery) | 95 - 105%[1] | 85 - 115%[2] | 90 - 110%[4] |
| Throughput | Moderate | High | High |
| Cost | Moderate | High | Low |
| Primary Application | Quantification of known analytes in simple to moderately complex matrices. | Quantification of analytes in complex matrices, structural elucidation, and analysis of isomers. | Estimation of total flavonoid/flavanone content. |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for flavonoid analysis and can be adapted for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in purified samples and extracts.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, and UV/Vis detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[5][6]
-
Mobile Phase: A gradient elution is typically employed using:
-
Solvent B: Methanol (B129727) or acetonitrile.[5][6]
-
Gradient Program: A typical gradient might be: 0-10 min, 45-60% B; 10-30 min, 60-70% B; 30-31 min, 70-99% B; 31-32 min, 99% B; 32-35 min, return to 45% B.[5][6]
-
Detection Wavelength: Based on the UV spectra of similar flavanones, a wavelength between 270 nm and 280 nm would be appropriate.[5][7]
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.
-
Sample Preparation: Dissolve the extract or sample in methanol, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for quantifying the analyte in complex biological matrices.
Instrumentation and Conditions:
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A fast gradient is often used, for example: 0-5 min, 10-90% B; 5-6 min, 90% B; 6-7 min, return to 10% B.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: ESI in either positive or negative mode, to be optimized for the specific compound.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor) are monitored.
Standard and Sample Preparation:
-
Standard and Sample Preparation: Similar to HPLC-UV, but often requiring a more rigorous extraction from the matrix (e.g., liquid-liquid extraction or solid-phase extraction for biological samples) to minimize matrix effects.[8]
UV-Vis Spectrophotometry for Total Flavanone Content
This method provides an estimation of the total flavanone content and is useful for rapid screening. It relies on the formation of a colored complex with aluminum chloride.[3][4]
Reagents and Instrumentation:
-
Reagents: Aluminum chloride (AlCl₃) solution (e.g., 2% in methanol), sodium acetate (B1210297) or potassium acetate solution.[9]
-
Spectrophotometer: A standard UV-Vis spectrophotometer.
Procedure:
-
Standard Preparation: Use a standard flavanone like naringenin (B18129) or hesperetin (B1673127) to prepare a calibration curve.
-
Sample Preparation: Dissolve the extract in methanol.
-
Complex Formation: To an aliquot of the sample or standard solution, add the AlCl₃ solution and the acetate solution. Allow the reaction to proceed for a set time (e.g., 30 minutes) at room temperature.[9]
-
Measurement: Measure the absorbance at the wavelength of maximum absorption of the complex, which is typically around 415 nm for flavanones.[4]
-
Quantification: Calculate the total flavanone content in the sample using the calibration curve, expressed as equivalents of the standard used.
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the described analytical methods.
Caption: Workflow diagrams for HPLC-UV, LC-MS/MS, and UV-Vis spectrophotometry.
Caption: Logical relationships between the analyte and analytical methods.
References
- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 2. Development of validated LC-MS methods using surrogate matrices for the quantification of biomarkers of clinically significant drug-drug interactions - Alturas Analytics, Inc. [alturasanalytics.com]
- 3. rsdjournal.org [rsdjournal.org]
- 4. Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a HPLC method for flavonoid biomarkers in skullcap (Scutellaria) and its use to illustrate wide variability in the quality of commercial tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jurnal.umi.ac.id [jurnal.umi.ac.id]
Comparative Analysis of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone's Potential Inhibitory Mechanism on Target Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding the potential enzyme inhibitory mechanism of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone. Direct experimental data on the specific inhibitory activities of this compound is limited in publicly available literature. Therefore, this document synthesizes information on structurally related flavonoids, particularly those isolated from Scutellaria baicalensis, a known source of this compound, to infer its likely target enzymes and mechanism of action. The primary focus of this comparison is on tyrosinase, a key enzyme in melanogenesis and a common target for flavonoids.
Comparison of Inhibitory Activity of Related Flavonoids on Tyrosinase
While specific data for this compound is not available, examining the inhibitory concentrations (IC₅₀) of other flavonoids from Scutellaria baicalensis and other sources against tyrosinase can provide valuable insights into its potential efficacy.
| Compound | Source | Target Enzyme | IC₅₀ (µM) | Inhibition Type |
| Baicalein | Scutellaria baicalensis | Mushroom Tyrosinase | No inhibition observed in one study[1] | - |
| Scutellarein | Scutellaria baicalensis | Cellular Tyrosinase (B16 cells) | Dose-dependent inhibition[1] | Not specified |
| Wogonin | Scutellaria baicalensis | Lipase (B570770) | 153.71 ± 9.21[2] | Not specified |
| Oroxylin A | Scutellaria baicalensis | Lipase | 56.07 ± 4.90[2] | Not specified |
| 8-Prenylkaempferol | Sophora flavescens | Tyrosinase | 2.40 ± 1.10[3] | Competitive |
| 6-Prenylnaringenin | Humulus lupulus | Tyrosinase (monophenolase) | 38.1[3] | Mixed |
| Isoxanthohumol | Humulus lupulus | Tyrosinase (monophenolase) | 77.4[3] | Mixed |
| Kojic Acid (Reference) | Fungal metabolite | Tyrosinase | ~16.8 - 44.6[3] | Competitive |
Postulated Inhibitory Mechanism and Signaling Pathway
Based on the known mechanisms of flavonoid-based tyrosinase inhibitors, this compound is hypothesized to act as a competitive or mixed-type inhibitor. Flavonoids often inhibit tyrosinase by chelating the copper ions within the enzyme's active site, thereby preventing the binding of its substrate, L-tyrosine. This inhibition would lead to a downstream reduction in melanin (B1238610) synthesis.
Caption: Postulated inhibitory mechanism of this compound on tyrosinase.
Experimental Workflow for Enzyme Inhibition Assay
To confirm the inhibitory effect and mechanism of this compound on a target enzyme like tyrosinase, a standardized in vitro enzyme inhibition assay would be performed. The following diagram outlines a typical experimental workflow.
Caption: Experimental workflow for determining the inhibitory activity of the flavanone on tyrosinase.
Detailed Experimental Protocol: Tyrosinase Inhibition Assay
This protocol is a standard method for assessing the inhibitory effect of a compound on mushroom tyrosinase activity.
1. Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-Tyrosine
-
This compound (test compound)
-
Kojic acid (positive control)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate (B84403) buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the assay well should be optimized for a linear reaction rate.
-
Substrate Solution: Prepare a stock solution of L-Tyrosine in phosphate buffer.
-
Test Compound and Control Solutions: Dissolve this compound and kojic acid in DMSO to prepare stock solutions. Further dilute with phosphate buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid affecting enzyme activity.
3. Assay Procedure:
-
To each well of a 96-well microplate, add:
-
20 µL of the test compound solution (or DMSO for the control).
-
140 µL of phosphate buffer.
-
20 µL of the tyrosinase enzyme solution.
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the L-Tyrosine substrate solution to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at time zero and then at regular intervals (e.g., every minute) for a defined period (e.g., 20-30 minutes) using a microplate reader.
4. Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the test compound and the control by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of tyrosinase inhibition for each concentration using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
To determine the type of inhibition (competitive, non-competitive, or mixed), perform kinetic studies by measuring the reaction rates at various substrate concentrations in the presence and absence of the inhibitor. Construct Lineweaver-Burk or Dixon plots from this data.
Logical Relationship of Inhibition and Downstream Effects
The inhibition of tyrosinase by this compound is expected to have a direct impact on the melanin biosynthesis pathway, leading to a reduction in melanin production. This relationship is depicted in the following diagram.
Caption: Logical flow from enzyme inhibition to potential physiological effect.
References
- 1. Inhibitory Effect and Mechanism of Scutellarein on Melanogenesis [mdpi.com]
- 2. Screening of lipase inhibitors from Scutellaria baicalensis extract using lipase immobilized on magnetic nanoparticles and study on the inhibitory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone
Disclaimer: A specific Safety Data Sheet (SDS) for 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone was not publicly available at the time of this writing. The following guidance is based on safety protocols for structurally similar flavonoid compounds and general laboratory best practices. Researchers must conduct a thorough risk assessment before handling this substance and consult with their institution's Environmental Health and Safety (EHS) department.
This document provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedural guidelines is critical for minimizing risk and ensuring safe laboratory operations.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, which is typically in a solid, powdered form.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Remove and dispose of gloves properly after handling the compound and before touching common surfaces. |
| Eyes/Face | Safety goggles with side shields or a face shield | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in situations with a higher risk of splashes or aerosol generation.[1] |
| Body | Laboratory coat | A flame-resistant lab coat should be worn and fully buttoned to protect against incidental contact. Lab coats should not be worn outside of the laboratory. |
| Respiratory | Full-face respirator | To be used if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] Use is recommended when handling the powder outside of a fume hood or in case of a spill. |
Operational Plan: Handling and Storage
Safe handling and storage are crucial to prevent contamination and degradation of the compound while ensuring personnel safety.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid the formation of dust when handling the solid compound.[1]
-
Wash hands thoroughly after handling.
-
Ensure that an eyewash station and safety shower are readily accessible in the work area.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from heat and all sources of ignition.
-
Store away from strong oxidizing agents.
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization:
-
Unused or waste this compound should be treated as hazardous chemical waste.
Contaminated Materials:
-
All disposable items that have come into contact with the compound, such as gloves, absorbent pads, and pipette tips, must be disposed of as hazardous waste.
Spill Cleanup:
-
In the event of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.
Experimental Protocols: General Safety Measures
While specific experimental protocols will vary, the following safety measures should be integrated into any procedure involving this compound:
-
Risk Assessment: Before beginning any new experiment, conduct a thorough risk assessment to identify potential hazards and establish appropriate control measures.
-
Pre-Experiment Checklist:
-
Verify that all necessary PPE is available and in good condition.
-
Confirm the fume hood is functioning correctly.
-
Ensure the work area is clean and uncluttered.
-
Locate the nearest eyewash station and safety shower.
-
-
Compound Handling:
-
Weigh the solid compound within a fume hood or a balance enclosure to prevent dust dispersal.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Experiment Procedures:
-
Decontaminate all work surfaces.
-
Dispose of all waste materials according to the disposal plan.
-
Wash hands thoroughly before leaving the laboratory.
-
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
